molecular formula C32H24N8Na2O8S2 B15597536 C.I. Acid Yellow 42

C.I. Acid Yellow 42

Numéro de catalogue: B15597536
Poids moléculaire: 758.7 g/mol
Clé InChI: ZRYQXQUPWQNYSX-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

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Propriétés

Formule moléculaire

C32H24N8Na2O8S2

Poids moléculaire

758.7 g/mol

Nom IUPAC

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

Clé InChI

ZRYQXQUPWQNYSX-UHFFFAOYSA-L

Origine du produit

United States

Foundational & Exploratory

C.I. Acid Yellow 42 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

C.I. Acid Yellow 42 is a disazo acid dye known for its vibrant yellow hue. It is identified by the CAS Registry Number 6375-55-9 . The chemical structure of this compound is characterized by two azo groups (-N=N-) connecting aromatic rings, and sulfonic acid groups which confer its acidic nature and water solubility.

Molecular Structure:

The systematic IUPAC name for this compound is disodium (B8443419) 4,4'-bis[[4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]-[1,1'-biphenyl]-2,2'-disulfonate.[1][2]

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Properties

This compound is a bright yellow powder.[3] It is soluble in water, producing a lemon-yellow solution.[3] The color of its aqueous solution is stable in the presence of concentrated hydrochloric acid and concentrated sodium hydroxide.[3] It is also soluble in ethanol, yielding a lemon-yellow solution, and is slightly soluble in acetone.[3] When exposed to concentrated sulfuric acid, it maintains a lemon-yellow color, which remains unchanged upon dilution.[3]

PropertyValueReference
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[3]
Molecular Weight 758.69 g/mol [3]
Appearance Bright yellow powder[3]
Solubility in Water Soluble[3]
Solubility in Ethanol Soluble (lemon yellow)[3]
Solubility in Acetone Slightly soluble[3]

Synthesis

The synthesis of this compound involves a two-step process:

  • Diazotization: 2,2′-Disulfo-4,4′-diaminobibenzene is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to convert the two primary amine groups into diazonium salts. This process is known as double nitriding.[3]

  • Coupling: The resulting bis-diazonium salt is then coupled with two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]

Synthesis_of_CI_Acid_Yellow_42 2,2'-Disulfo-4,4'-diaminobibenzene 2,2'-Disulfo-4,4'-diaminobibenzene Diazotization Diazotization 2,2'-Disulfo-4,4'-diaminobibenzene->Diazotization Bis-diazonium Salt Bis-diazonium Salt Diazotization->Bis-diazonium Salt NaNO₂ / H⁺ Coupling Coupling Bis-diazonium Salt->Coupling 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.)->Coupling This compound This compound Coupling->this compound

Synthesis of this compound

Experimental Protocols

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of azo dyes.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[4] The gradient would start with a low percentage of the organic solvent and gradually increase to elute the dye.

  • Detection: The PDA detector can be set to monitor the absorbance at the maximum wavelength (λmax) of this compound, which is expected to be in the visible range (around 400-430 nm), and also to record the full UV-Vis spectrum for peak identification and purity assessment.[5][6]

  • Sample Preparation: A standard stock solution of this compound should be prepared in a suitable solvent (e.g., water or a water/methanol mixture). This stock solution is then serially diluted to prepare calibration standards. Samples containing the dye should be dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.

UV-Visible Spectroscopy:

  • Procedure: To determine the absorption maximum (λmax) and molar absorptivity, a solution of this compound of a known concentration is prepared in a suitable solvent (e.g., deionized water). The absorbance of the solution is measured over the UV-Visible range (typically 200-800 nm) using a spectrophotometer. The wavelength at which the highest absorbance is recorded is the λmax.[5]

  • Molar Absorptivity (ε): This can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the dye.

Dyeing Protocols

Dyeing of Wool:

A general laboratory procedure for dyeing wool with acid dyes can be adapted for this compound.

  • Preparation of the Dyebath: Prepare a dyebath containing the required amount of this compound, a leveling agent (to ensure even dyeing), and an acid (e.g., acetic acid or sulfuric acid) to achieve a pH of 4-6.[7] The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) should be appropriate for the equipment used.

  • Dyeing Process: Introduce the pre-wetted wool fabric or yarn into the dyebath at a moderate temperature (e.g., 40-50°C). Gradually raise the temperature to near boiling (95-100°C) over a period of 30-45 minutes.[8][9] Maintain this temperature for 45-60 minutes, with occasional stirring to ensure uniform dyeing.

  • Rinsing and Finishing: After dyeing, the wool is rinsed thoroughly with warm and then cold water to remove any unfixed dye. A final wash with a non-ionic detergent can be performed to improve fastness properties.

Wool_Dyeing_Workflow cluster_0 Preparation cluster_1 Dyeing cluster_2 Finishing Prepare Dyebath Prepare Dyebath Introduce Wool to Dyebath (40-50°C) Introduce Wool to Dyebath (40-50°C) Prepare Dyebath->Introduce Wool to Dyebath (40-50°C) Pre-wet Wool Pre-wet Wool Pre-wet Wool->Introduce Wool to Dyebath (40-50°C) Gradually Heat to 95-100°C Gradually Heat to 95-100°C Introduce Wool to Dyebath (40-50°C)->Gradually Heat to 95-100°C Maintain Temperature (45-60 min) Maintain Temperature (45-60 min) Gradually Heat to 95-100°C->Maintain Temperature (45-60 min) Rinse (Warm then Cold) Rinse (Warm then Cold) Maintain Temperature (45-60 min)->Rinse (Warm then Cold) Final Wash Final Wash Rinse (Warm then Cold)->Final Wash Dry Dry Final Wash->Dry

Wool Dyeing Workflow

Dyeing of Nylon:

The procedure for dyeing nylon is similar to that for wool, with some adjustments.

  • Preparation of the Dyebath: The dyebath is prepared with this compound, a leveling agent, and the pH is adjusted to a weakly acidic range (pH 4-6) using an acid like acetic acid.[7]

  • Dyeing Process: The nylon material is introduced into the dyebath at around 50-60°C.[7] The temperature is then raised to the boil (100°C) and maintained for the desired duration to achieve the target shade.[7]

  • Fixation and Rinsing: After dyeing, a fixing agent can be used to improve the wet fastness properties. The material is then rinsed thoroughly.

Toxicological Profile

The toxicological data for this compound is limited. Material Safety Data Sheets (MSDS) provide general information on its potential hazards.

Toxicological EndpointInformationReference
Acute Oral Toxicity Harmful if swallowed. May cause stomach discomfort.[10]
Skin Irritation May cause skin irritation in sensitive individuals.[10]
Eye Irritation May cause irritation to eyes.[10]
Respiratory Irritation May cause respiratory irritation.[10]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[10]
Mutagenicity Mutagenicity data has been reported, but specific details are not readily available.[10]
Teratogenicity No information available.[10]
Neurotoxicity No information available.[10]

Biological Interactions and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with biological signaling pathways, its potential as a drug candidate, or its use in drug development research. As an azo dye, its biological activity would likely be related to its chemical structure and potential metabolic products. Azo dyes can be metabolized by azoreductases, which can cleave the azo bond to form aromatic amines.[1] The biological effects of these potential metabolites would need to be investigated to understand the full toxicological and pharmacological profile of this compound.

Applications

The primary application of this compound is as a dye for various substrates.

  • Textiles: It is mainly used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[3] It is also used for direct printing on wool and silk.[3]

  • Leather: It is used for shading leather.[3]

  • Other Applications: It has been reported for use in the preparation of composite dyes for nylon island ultrafine leather fabric and in the formulation of crayons.[11]

Conclusion

This compound is a commercially important disazo acid dye with a well-defined chemical structure and established applications in the dyeing industry. While its physicochemical properties are generally known, detailed and validated experimental protocols for its analysis are not widely published. Furthermore, its toxicological profile is not fully characterized with quantitative data, and there is a significant gap in the understanding of its interactions with biological systems and signaling pathways. For professionals in drug development, the lack of biological data means that any potential therapeutic or adverse effects of this compound remain unexplored. Further research is necessary to elucidate its biological activity and to develop standardized analytical and application methods.

References

An In-depth Technical Guide to C.I. Acid Yellow 42 (CAS Number: 6375-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

C.I. Acid Yellow 42 is a bright yellow powder.[1] It is a water-soluble anionic dye, a characteristic conferred by the two sulfonate groups in its structure. Its solubility in water is listed as 17.27 g/L at 20°C.[2] It is also soluble in ethanol, presenting a lemon-yellow solution, and is slightly soluble in acetone.[3] The dye's color is stable in the presence of strong hydrochloric acid and strong sodium hydroxide.[1] In concentrated sulfuric acid, it appears lemon yellow, and this color is retained upon dilution.[3]

The presence of certain metal ions can affect the color of the dye. Copper ions cause a slight shift to a reddish-dark yellow, while iron ions lead to a green-dark yellow hue. Chromium ions do not induce a color change.[3]

PropertyValueReference(s)
CAS Number 6375-55-9[3]
C.I. Name Acid Yellow 42[3]
C.I. Number 22910[3]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[3]
Molecular Weight 758.69 g/mol [3]
Appearance Bright yellow powder[1]
Water Solubility 17.27 g/L at 20°C[2]
Density 1.617 g/cm³ at 20°C[2]
LogP -1.122 at 20°C[2]

Synthesis

The synthesis of this compound follows a classical azo coupling reaction pathway. The general method involves two main steps: the diazotization of an aromatic diamine, followed by the coupling of the resulting bis-diazonium salt with a suitable coupling component.[3]

General Synthesis Pathway:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2,2′-Disulfo-4,4′-diaminobibenzene C Bis-diazonium Salt Intermediate A->C Diazotization B Sodium Nitrite (NaNO₂) in Acidic Medium (e.g., HCl) B->C E This compound C->E Coupling D 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 equivalents) D->E G This compound This compound Aqueous Dye Bath Aqueous Dye Bath This compound->Aqueous Dye Bath Dissolution Dyeing Process Dyeing Process Aqueous Dye Bath->Dyeing Process Application Dyed Substrate Dyed Substrate Dyeing Process->Dyed Substrate Fixation Substrate Wool / Silk / Polyamide / Leather Substrate->Dyeing Process Acidic pH Acidic pH Acidic pH->Dyeing Process Temperature Temperature Temperature->Dyeing Process

References

Spectroscopic Properties of C.I. Acid Yellow 42: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Yellow 42 (CAS Number: 6375-55-9), a disazo dye. The document details available quantitative spectroscopic data, outlines experimental protocols for its analysis, and presents a workflow for a common application.

Core Spectroscopic Data

ParameterValueNotes
Chemical Name disodium;5-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonateIUPAC Name
C.I. Name Acid Yellow 42Colour Index
CAS Number 6375-55-9
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂
Molecular Weight 758.69 g/mol
Appearance Bright yellow powder[1]
Solubility Soluble in water and ethanol[1]
Absorption Maximum (λmax) 410 nmIn aqueous solution.
Molar Absorptivity (ε) Data not available in reviewed literature.
Emission Maximum (λem) Data not available in reviewed literature.
Fluorescence Quantum Yield (Φ) Data not available in reviewed literature.

Experimental Protocols

Detailed experimental protocols for the comprehensive spectroscopic analysis of this compound are not explicitly available. However, based on standard laboratory practices for azo dyes, the following methodologies can be employed.

UV-Visible Spectroscopy for Absorbance Measurement

This protocol outlines the steps to determine the absorption maximum (λmax) and can be adapted to measure the molar absorptivity (ε) if a pure standard is available.

a. Materials and Equipment:

  • This compound

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks (various sizes)

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

b. Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM).

  • Ensure complete dissolution by vortexing or sonicating if necessary.

c. Preparation of Standard Dilutions:

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM).

d. Spectrophotometric Measurement:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Set the wavelength range for scanning (e.g., 300-600 nm for a yellow dye).

  • Use a quartz cuvette filled with deionized water as a blank to zero the instrument.

  • Measure the absorbance of each standard solution, starting from the lowest concentration.

  • Record the absorbance spectrum for each concentration. The peak of the absorbance spectrum corresponds to the λmax.

Fluorescence Spectroscopy for Emission and Quantum Yield Measurement

This protocol describes a general method for determining the fluorescence emission spectrum and quantum yield. The quantum yield is typically determined relative to a known standard.

a. Materials and Equipment:

  • This compound solution (prepared as in the UV-Vis protocol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Reference dye with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

b. Emission Spectrum Measurement:

  • Turn on the fluorescence spectrophotometer and allow it to stabilize.

  • Set the excitation wavelength to the absorption maximum (λmax = 410 nm) of this compound.

  • Place the cuvette with the this compound solution in the sample holder.

  • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 420-700 nm).

  • The peak of the emission spectrum is the emission maximum (λem).

c. Relative Quantum Yield Measurement:

  • Prepare a series of dilute solutions of both the this compound and the reference standard with absorbances in the linear range (typically < 0.1) at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the integrated fluorescence intensity of each solution using the fluorescence spectrophotometer, exciting at the same wavelength used for the absorbance measurements.

  • The quantum yield (Φₓ) of the sample can be calculated using the following equation:

    Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the sample and the standard, respectively.

Experimental Workflow: Adsorption of this compound

This compound is frequently used in studies investigating the efficacy of various adsorbent materials for wastewater treatment. The following diagram illustrates a typical experimental workflow for such an adsorption study.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye Solution and Adsorbent prep_dye->mix prep_adsorbent Prepare Adsorbent Material prep_adsorbent->mix agitate Agitate for a Defined Time mix->agitate separate Separate Adsorbent from Solution (e.g., Centrifugation, Filtration) agitate->separate measure_abs Measure Absorbance of Supernatant at 410 nm separate->measure_abs calc_conc Calculate Final Dye Concentration measure_abs->calc_conc calc_eff Determine Adsorption Efficiency calc_conc->calc_eff

References

An In-depth Technical Guide on the Spectroscopic Properties of C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Yellow 42

This compound is a fluorescent dye belonging to the azo class of compounds.[1] It is recognized for its application in the dyeing of wool, silk, and polyamide fibers.[2][3] The dye is a disodium (B8443419) salt of a complex organic acid.

Chemical and Physical Properties:

PropertyValueReference
C.I. Name Acid Yellow 42[1]
C.I. Number 22910[1]
CAS Number 6375-55-9
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂
Molecular Weight 758.69 g/mol
Synonyms Disodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-[1,1'-biphenyl]-2,2'-disulfonate

This table summarizes the key identifiers and properties of this compound.

Absorption and Emission Spectra: A General Overview

The absorption and emission of light by a dye like this compound are governed by its electronic structure. The absorption of ultraviolet or visible light excites electrons to higher energy states. The subsequent return to the ground state can occur via non-radiative pathways or through the emission of light (fluorescence). The wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are characteristic of the molecule and are influenced by its chemical environment, such as the solvent.

Despite extensive searches of scientific databases and literature, specific quantitative data for the absorption maximum (λ_abs_), emission maximum (λ_em_), molar absorptivity (ε), and fluorescence quantum yield (Φ) of this compound in various solvents could not be located. One patent document generally mentions that anions of similar dyes, when incorporated into layered double hydroxides, display light absorption in the 290 to 400 nm range, which is within the UV-A region.[4] However, this does not represent the absorption spectrum of the dye in a dissolved state.

Experimental Protocols for Spectroscopic Analysis

The determination of the absorption and emission spectra of a dye is a standard procedure in photophysical chemistry. The following sections outline the general methodologies that would be employed to characterize this compound.

3.1. Measurement of Absorption Spectrum

The absorption spectrum of a compound is measured using a UV-Visible spectrophotometer.

  • Materials:

    • This compound

    • Spectroscopic grade solvent (e.g., water, ethanol, DMSO)

    • Quartz cuvettes (typically 1 cm path length)

    • UV-Visible spectrophotometer

  • Protocol:

    • Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared by accurately weighing the dye and dissolving it in a precise volume of the chosen solvent.

    • Preparation of Working Solutions: A series of dilutions of the stock solution are made to obtain solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

    • Spectrophotometer Setup: The spectrophotometer is turned on and allowed to warm up. The appropriate wavelength range for scanning is selected.

    • Blank Measurement: A cuvette is filled with the pure solvent to record a baseline or "blank" spectrum. This is done to subtract the absorbance of the solvent and the cuvette itself.

    • Sample Measurement: The blank cuvette is replaced with a cuvette containing the dye solution, and the absorption spectrum is recorded.

    • Data Analysis: The wavelength of maximum absorbance (λ_abs_) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette.

3.2. Measurement of Emission (Fluorescence) Spectrum

The fluorescence emission spectrum is measured using a spectrofluorometer.

  • Materials:

    • This compound solution of known concentration

    • Spectroscopic grade solvent

    • Quartz fluorescence cuvettes

    • Spectrofluorometer

  • Protocol:

    • Sample Preparation: A dilute solution of the dye is prepared. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

    • Spectrofluorometer Setup: The instrument is powered on and the excitation and emission monochromators are initialized.

    • Determination of Excitation Wavelength: The excitation wavelength is typically set to the absorption maximum (λ_abs_) of the dye.

    • Emission Scan: The emission monochromator is scanned across a range of wavelengths longer than the excitation wavelength to record the fluorescence spectrum.

    • Data Analysis: The wavelength of maximum emission intensity (λ_em_) is determined from the resulting spectrum. The fluorescence quantum yield (Φ) can be determined relative to a standard fluorescent compound with a known quantum yield.

Visualizing the Experimental Workflow

The logical flow of experiments to determine the absorption and emission properties of a dye can be represented in a diagram.

experimental_workflow cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy prep_abs Prepare Dye Solution (Known Concentration) blank_abs Measure Solvent Blank prep_abs->blank_abs Spectrophotometer measure_abs Measure Absorption Spectrum blank_abs->measure_abs analyze_abs Determine λ_abs and ε measure_abs->analyze_abs excite Excite at λ_abs analyze_abs->excite Use λ_abs for excitation prep_em Prepare Dilute Solution (Absorbance < 0.1) prep_em->excite Spectrofluorometer measure_em Measure Emission Spectrum excite->measure_em analyze_em Determine λ_em and Φ measure_em->analyze_em

Experimental workflow for spectroscopic analysis.

Conclusion

While this compound is a known fluorescent dye with applications in various industries, its detailed photophysical properties, specifically its absorption and emission spectra, are not well-documented in publicly accessible scientific literature. This guide has provided the fundamental chemical and physical information available for this compound and has outlined the standard experimental procedures that would be necessary to fully characterize its spectroscopic behavior. Researchers and professionals interested in utilizing this compound for applications requiring precise knowledge of its light absorption and emission characteristics will need to perform these experimental determinations.

References

Technical Guide: Solubility Profile of C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 42 in various solvents. The information is compiled from available technical data to assist researchers in its application.

Introduction

This compound is an acid dye characterized by its bright yellow powder form.[1][2][3] Its solubility in different solvent systems is a critical parameter for its application in various industrial and research settings, including textile dyeing and the preparation of solutions for analytical studies.[1][2] This guide details the known quantitative and qualitative solubility data and provides a general experimental protocol for its determination.

Physicochemical Properties

  • C.I. Name: Acid Yellow 42

  • C.I. Number: 22910

  • CAS Number: 6375-55-9

  • Molecular Formula: C₃₂H₂₄N₈Na₂O₈S₂

  • Molecular Weight: 758.69 g/mol

  • Appearance: Bright yellow powder[1][2]

Solubility Data

The solubility of this compound has been characterized in aqueous and organic solvents. The following table summarizes the available quantitative and qualitative data.

SolventQuantitative SolubilityTemperature (°C)Qualitative DescriptionAppearance of Solution
Water17.27 g/L20SolubleLemon Yellow
EthanolNot Available-SolubleLemon Yellow
AcetoneNot Available-Slightly Soluble-

Note: The color of the aqueous solution of this compound remains unchanged upon the addition of concentrated hydrochloric acid or concentrated sodium hydroxide.[1][3] In concentrated sulfuric acid, the dye is lemon yellow, and this color persists upon dilution.[1][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent using the saturation shake-flask method coupled with UV-Vis spectrophotometry. This method is widely applicable for colored compounds.

Materials and Equipment
  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Volumetric flasks

  • Mechanical shaker or magnetic stirrer

  • Centrifuge

  • Spectrophotometer

  • Syringe filters (0.45 µm)

  • Pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that the solution reaches saturation.

  • Equilibration: Place the container in a mechanical shaker or on a magnetic stirrer and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand to let the excess solid settle. For a more complete separation, centrifuge the solution at a high speed.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter. A precise dilution of the clear, saturated solution may be necessary to bring its absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Quantification: Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve of known concentrations of this compound versus their absorbance. The solubility is then determined by accounting for the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking/Stirring) prep->equil sep Phase Separation (Centrifugation) equil->sep filter Filtration (0.45 µm filter) sep->filter dilute Dilution of Supernatant filter->dilute measure Spectrophotometric Measurement (λmax) dilute->measure calc Solubility Calculation measure->calc

Caption: Experimental workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of acid dyes like this compound is influenced by several factors. The diagram below illustrates these relationships.

solubility_factors solubility Solubility of This compound temp Temperature temp->solubility ph pH of Solution ph->solubility solvent Solvent Polarity solvent->solubility purity Dye Purity purity->solubility

Caption: Factors influencing dye solubility.

References

C.I. Acid Yellow 42 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet detailed overview of C.I. Acid Yellow 42, a disazo dye. The following sections summarize its core chemical properties, manufacturing process, and common applications, with a focus on data relevant to a scientific audience.

Core Chemical and Physical Properties

This compound is a bright, water-soluble yellow powder. Its chemical and physical properties are summarized in the table below for ease of reference.

PropertyValueSource(s)
C.I. Name Acid Yellow 42[1][2]
C.I. Number 22910[1][3]
CAS Number 6375-55-9[1][2]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[1][2][3][4]
Molecular Weight 758.69 g/mol [1][2][4][5]
Appearance Bright yellow to dark yellow powder[1][2][6]
Solubility Soluble in water (lemon yellow solution), soluble in ethanol, and slightly soluble in acetone.[1][3][6][1][3][6]

Manufacturing Process

The synthesis of this compound involves a coupling reaction. The process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with two molecules of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][6]

Manufacturing_Process_of_CI_Acid_Yellow_42 reactant1 2,2′-Disulfo-4,4′-diaminobibenzene process1 Double Nitriding reactant1->process1 reactant2 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 equivalents) process2 Coupling Reaction reactant2->process2 process1->process2 product This compound process2->product

Manufacturing workflow for this compound.

Applications and Chemical Behavior

This compound is primarily utilized as a dye for various materials. Its applications include the dyeing of wool, silk, and polyamide fibers, as well as in direct printing and leather shading.[1][3][6] The dye exhibits good discharge properties.[1][3]

The color of this compound solutions is stable in the presence of strong hydrochloric acid and strong sodium hydroxide.[1][6] However, its color can be affected by the presence of certain metal ions; it turns slightly reddish-dark in the presence of copper ions and dark green with iron ions, while remaining unchanged with chromium ions.[1][3][6] One notable research application is its use in the adsorption and removal of bentonite.[5][6]

While this document provides a foundational overview of this compound, detailed experimental protocols for specific research applications are not extensively available in public literature, reflecting its primary use as an industrial dye. Researchers interested in its potential applications beyond dyeing would need to develop specific methodologies based on its known chemical properties.

References

An In-Depth Technical Guide to the Photostability and Degradation of C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 42, also known by its Colour Index number 22910, is a bis-azo dye.[1] Azo dyes represent a significant class of synthetic colorants used across various industries, including textiles, leather, and paper.[1] The photostability of these dyes is a critical parameter, influencing their performance and environmental fate. Upon exposure to light, particularly UV radiation, azo dyes can undergo degradation, leading to discoloration and the formation of potentially hazardous breakdown products. This guide provides a comprehensive technical overview of the current understanding of the photostability and degradation of this compound, with a focus on experimental protocols and degradation pathways.

It is important to distinguish this compound from C.I. Disperse Yellow 42, as they are structurally distinct compounds.[1][2] this compound is a water-soluble bis-azo dye, whereas C.I. Disperse Yellow 42 is a nitrodiphenylamine derivative.[1][2] This guide will focus exclusively on this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
C.I. Name Acid Yellow 42[1]
C.I. Number 22910[1]
CAS Number 6375-55-9[1]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[1]
Molecular Weight 758.69 g/mol [1]
Chemical Class Bis-azo[1]
Appearance Bright yellow powder[3]
Solubility Soluble in water (lemon yellow solution), soluble in ethanol, slightly soluble in acetone.[3]

Photostability and Degradation Kinetics

Detailed quantitative data on the photostability and degradation kinetics of this compound are limited in the available scientific literature. However, studies on other azo dyes, particularly under photocatalytic conditions, provide insights into the expected behavior. The degradation of azo dyes often follows pseudo-first-order kinetics.

The following table summarizes the type of quantitative data that is crucial for assessing the photostability of this compound. Due to the lack of specific data for this dye, illustrative values and parameters from studies on other azo dyes are included to provide context.

ParameterDescriptionIllustrative Value/Range (for related azo dyes)
Degradation Rate Constant (k) A measure of the speed at which the dye degrades under specific conditions (e.g., light intensity, pH, catalyst).Values can range widely depending on the experimental conditions. For example, for Acid Yellow 36, a kinetic constant of 0.24 min⁻¹ was observed under specific photocatalytic conditions.[3]
Quantum Yield of Photodegradation (Φ) The number of dye molecules degraded per photon absorbed. This is a fundamental measure of the efficiency of a photochemical reaction.Typically low for dyes in solution, often in the range of 10⁻⁵ to 10⁻³.
Decolorization Efficiency (%) The percentage of color removed from a solution after a certain period of irradiation.Can reach over 90% under optimized photocatalytic conditions.
Thermodynamic Parameters Activation Energy (Ea), Enthalpy of Activation (ΔH#), Entropy of Activation (ΔS#), and Gibbs Free Energy of Activation (ΔG#) provide insights into the energetics and spontaneity of the degradation process.For a related disperse dye, Ea was found to be 9.349 kJ/mol, with a positive ΔH# (endothermic) and a positive ΔG# (non-spontaneous).[4]

Experimental Protocols for Photostability and Degradation Studies

A generalized experimental protocol for assessing the photodegradation of this compound, based on common methodologies for azo dyes, is provided below. This protocol can be adapted for various advanced oxidation processes, such as photocatalysis with ZnO or TiO₂.

Materials and Equipment
  • This compound

  • Photocatalyst (e.g., ZnO, TiO₂ nanoparticles)

  • Deionized water

  • pH meter

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., Diode Array Detector)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Photoreactor with a controlled light source (e.g., UV lamp, solar simulator)

  • Magnetic stirrer

  • Centrifuge

Experimental Workflow

The following diagram illustrates a typical workflow for a photocatalytic degradation experiment.

experimental_workflow Experimental Workflow for Photocatalytic Degradation prep Preparation of Dye Solution and Catalyst Suspension dark Dark Adsorption Equilibrium prep->dark irrad Irradiation in Photoreactor dark->irrad sample Sampling at Time Intervals irrad->sample analysis Analysis of Samples sample->analysis uv_vis UV-Vis Spectrophotometry (Decolorization) analysis->uv_vis Primary Analysis hplc HPLC (Degradation Kinetics) analysis->hplc Quantitative Analysis lc_ms LC-MS/FT-IR (Product Identification) analysis->lc_ms Qualitative Analysis

Caption: A typical workflow for a photocatalytic degradation experiment.

Detailed Procedure
  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Prepare a suspension of the photocatalyst (e.g., 300 mg/100 mL of ZnO) in deionized water.[4]

  • Dark Adsorption: In the photoreactor, mix the dye solution with the catalyst suspension. Stir the mixture in the dark for a defined period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.[4]

  • Photodegradation: Initiate the degradation by turning on the light source. Maintain constant stirring throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation for Analysis: Immediately centrifuge the collected samples to remove the photocatalyst particles.

  • Analysis:

    • UV-Vis Spectrophotometry: Measure the absorbance of the supernatant at the maximum wavelength of absorption for this compound to determine the extent of decolorization.

    • HPLC Analysis: Analyze the supernatant to determine the concentration of the parent dye and to monitor the formation of degradation products over time. This will allow for the determination of the degradation kinetics.

    • LC-MS and FT-IR Analysis: Utilize these techniques to identify the chemical structures of the intermediate and final degradation products.

Proposed Photodegradation Pathway

While the specific degradation products of this compound have not been extensively reported, a plausible degradation pathway can be proposed based on the known mechanisms of azo dye degradation. The primary step in the photodegradation of azo dyes is the cleavage of the azo bond (-N=N-). For a bis-azo dye like this compound, this can occur at either or both of the azo linkages. This initial cleavage results in the formation of various aromatic amines and other intermediates. These intermediates can then undergo further oxidation, leading to the opening of the aromatic rings and eventual mineralization to CO₂, H₂O, and inorganic ions.

The following diagram illustrates a plausible initial degradation pathway for this compound.

degradation_pathway Proposed Initial Photodegradation Pathway of this compound AY42 This compound (Bis-azo structure) cleavage Azo Bond Cleavage (Oxidative attack by reactive species, e.g., •OH) AY42->cleavage intermediates Formation of Aromatic Amines and Pyrazolone Derivatives cleavage->intermediates further_ox Further Oxidation intermediates->further_ox ring_opening Aromatic Ring Opening further_ox->ring_opening mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) ring_opening->mineralization

Caption: A proposed initial photodegradation pathway for this compound.

Conclusion

The photostability of this compound is a critical consideration for its industrial applications and environmental impact. While there is a notable lack of specific quantitative data and detailed degradation pathways for this particular dye, this guide provides a framework for its study based on the broader knowledge of azo dye photochemistry. The provided experimental protocols offer a starting point for researchers to investigate the photodegradation of this compound. Further research, particularly utilizing advanced analytical techniques such as LC-MS, is necessary to fully elucidate the degradation kinetics, identify the specific breakdown products, and assess their potential toxicity. This will enable a more complete understanding of the environmental fate of this compound and inform the development of effective remediation strategies.

References

Navigating the Laboratory Landscape: A Comprehensive Technical Guide to the Safe Handling of C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety protocols and handling procedures for C.I. Acid Yellow 42 in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential risks associated with the handling of this chemical compound. This document synthesizes critical information from safety data sheets and chemical databases to provide a practical resource for laboratory personnel.

Chemical and Physical Properties

This compound, also known as Metanil Yellow, is a yellow monoazo dye.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

PropertyValueSource(s)
Chemical Formula C₃₂H₂₄N₈Na₂O₈S₂[2][3]
Molecular Weight 758.69 g/mol [2][3]
CAS Number 6375-55-9[2][4]
Appearance Bright yellow powder[2][5]
Odor Odorless[2]
Solubility Soluble in water (lemon yellow solution), soluble in ethanol (B145695) (lemon yellow), slightly soluble in acetone.[5][6]
pH 7.5 (in solution)[2]
Stability Stable under normal temperatures and pressures.[2]

Hazard Identification and Toxicology

This compound presents several potential health hazards that necessitate careful handling. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Potential Health Effects: [2]

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2]

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: May cause skin irritation, particularly in sensitive individuals.[2] It may also cause an allergic skin reaction.[4]

  • Eye Contact: Can cause eye irritation and inflammation.[2]

Toxicological Data Summary:

TestResultSpeciesSource(s)
LD50 (Oral)> 5000 mg/kg (for C.I. Pigment Yellow 42)Rat[7]
CarcinogenicityNot listed by ACGIH, IARC, NIOSH, NTP, or OSHA.N/A[2]
MutagenicityMutagenicity data has been reported.N/A[2]

Note: Specific toxicological data for this compound is limited. The provided LD50 value is for a related compound, C.I. Pigment Yellow 42, and should be used as a general guideline for potential toxicity.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

While specific experimental protocols will vary based on the research application, the following general procedures and PPE are mandatory when working with this compound to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood, especially when working with the powder form, to minimize inhalation of dust.[2]

  • Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

PPE CategorySpecificationSource(s)
Eye Protection Chemical safety goggles or a face shield.[2][8]
Hand Protection Chemically resistant gloves (e.g., nitrile, latex).[2][9]
Respiratory Protection A NIOSH-approved particulate respirator is necessary when handling the powder, especially outside of a fume hood.[2][9]
Body Protection A lab coat or chemical-resistant apron should be worn to protect clothing and prevent skin contact.[2][9]
General Handling Procedures
  • Avoid generating dust.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Store in a cool, dry, well-ventilated area in tightly closed, light-resistant containers.[2]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[2][10]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
Ingestion If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined in Section 3.2.

  • Carefully sweep or vacuum up the spilled material, avoiding dust generation.[2]

  • Place the collected material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated.[2]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Don_PPE Don Appropriate PPE Verify_Ventilation Verify Fume Hood Operation Don_PPE->Verify_Ventilation Weigh_Powder Weigh Powder in Hood Verify_Ventilation->Weigh_Powder Dissolve Dissolve in Solvent Weigh_Powder->Dissolve Clean_Area Clean Work Area Dissolve->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A typical workflow for the safe handling of this compound powder.

Emergency_Response_Logic cluster_Routes Exposure Route cluster_Actions Immediate Action Exposure_Event Exposure Event Occurs Inhalation Inhalation Exposure_Event->Inhalation Inhalation Skin_Contact Skin_Contact Exposure_Event->Skin_Contact Skin Eye_Contact Eye_Contact Exposure_Event->Eye_Contact Eye Ingestion Ingestion Exposure_Event->Ingestion Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Flush_Eyes_15_min Flush Eyes for 15 min Eye_Contact->Flush_Eyes_15_min Give_Water_or_Milk Give Water/Milk (if conscious) Ingestion->Give_Water_or_Milk Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes_15_min->Seek_Medical_Attention Give_Water_or_Milk->Seek_Medical_Attention

Caption: Logical decision-making process for first aid response to an exposure event.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[4] Waste generators must consult and comply with all applicable local, state, and federal hazardous waste regulations for proper disposal.[2] Do not dispose of this chemical into the environment, drains, or sewer systems.

Conclusion

While this compound is a valuable dye for various research applications, it is imperative that all laboratory personnel are fully aware of its potential hazards and the necessary safety precautions. This guide provides a foundational framework for its safe handling. Researchers are strongly encouraged to review the full Safety Data Sheet (SDS) for this compound before commencing any work. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is paramount to minimizing risk and ensuring a safe and productive research environment. No information was found regarding specific signaling pathways related to the toxicology of this compound.

References

C.I. Acid Yellow 42: A Technical Guide to its Mechanism of Action as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 42, a disazo acid dye, is a crucial colorant for protein-based substrates such as wool, silk, and nylon. Its efficacy as a dye is rooted in the principles of acid dyeing, a process governed by electrostatic interactions and the formation of various intermolecular bonds. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. A thorough understanding of these mechanisms is essential for the optimization of dyeing processes and the development of novel applications.

Chemical and Physical Properties

This compound is characterized by the following properties:

  • Chemical Name: Disodium 4,4'-bis[[4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]-1,1'-biphenyl-2,2'-disulfonate[1]

  • C.I. Number: 22910[2][3]

  • CAS Number: 6375-55-9[2][3]

  • Molecular Formula: C₃₂H₂₄N₈Na₂O₈S₂[2][4]

  • Molecular Weight: 758.69 g/mol [2][4]

  • Chemical Structure: Double azo class[2]

Mechanism of Action as a Dye

The dyeing mechanism of this compound on protein fibers like wool and silk is a multi-step process primarily driven by ionic bonding under acidic conditions.[5]

2.1. Role of Acidic Medium:

In an acidic dyebath, typically achieved by adding acetic acid or formic acid, the amino groups (-NH₂) present in the protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH₃⁺).[5]

2.2. Dye Anionization:

This compound, possessing two sulfonic acid groups (-SO₃H), ionizes in the aqueous solution to form large, colored anions (Dye-SO₃⁻).[6]

2.3. Ionic Bonding and Adsorption:

The positively charged amino groups on the fiber surface attract the negatively charged dye anions through strong electrostatic interactions, forming ionic bonds (salt linkages).[5][7] This is the primary force responsible for the fixation of the dye to the fiber.

2.4. Other Intermolecular Forces:

Besides ionic bonding, other weaker intermolecular forces contribute to the overall dye-fiber affinity:

  • Van der Waals forces: These non-specific attractive forces exist between the large dye molecules and the polymer chains of the fiber.

  • Hydrogen bonding: The various functional groups on both the dye and the fiber can form hydrogen bonds, further enhancing the dye's substantivity.

The overall mechanism can be visualized as follows:

Dyeing_Mechanism cluster_fiber Protein Fiber (Wool/Silk) cluster_dyebath Acidic Dyebath cluster_interaction Dye-Fiber Interaction Fiber_NH2 Amino Group (-NH₂) Fiber_NH3_plus Protonated Amino Group (-NH₃⁺) Fiber_NH2->Fiber_NH3_plus Protonation Ionic_Bond Ionic Bond Formation Fiber_NH3_plus->Ionic_Bond Electrostatic Attraction Dye_SO3H Acid Yellow 42 (-SO₃H) Dye_SO3_minus Dye Anion (Dye-SO₃⁻) Dye_SO3H->Dye_SO3_minus Ionization Dye_SO3_minus->Ionic_Bond H_plus H⁺ (from acid) Dyed_Fiber Dyed Fiber Ionic_Bond->Dyed_Fiber Primary Fixation Other_Forces Van der Waals & Hydrogen Bonding Other_Forces->Dyed_Fiber Secondary Fixation

Diagram of the dyeing mechanism of this compound on protein fibers.

Quantitative Data

3.1. Fastness Properties:

The resistance of the dyed material to various agents is a critical measure of dye performance.

Fastness PropertyGrade (ISO Standards)
Light Fastness (Light Shade)4
Light Fastness (Medium Shade)4-5
Light Fastness (Deep Shade)5
Soaping Fastness (Fading)4-5
Soaping Fastness (Staining)5
Water Logging Fastness (Fading)4
Water Logging Fastness (Staining)5
Seawater Fastness (Fading)4
Seawater Fastness (Staining)5
Fulling (Alkali) Fading2
Fulling (Alkali) Staining3-4
Fulling (Acid) Fading4
Fulling (Acid) Staining4-5

Data sourced from a technical data sheet for this compound on wool fabric.[4]

3.2. Adsorption Isotherm:

The adsorption of this compound on polyamide 6 nanofibers has been shown to follow the Langmuir isotherm model.[2][8] This model assumes monolayer adsorption onto a surface with a finite number of identical sites. The Langmuir equation is given by:

Ce / qe = 1 / (KL * qm) + Ce / qm

Where:

  • Ce is the equilibrium concentration of the dye in solution (mg/L)

  • qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g)

  • qm is the maximum monolayer adsorption capacity (mg/g)

  • KL is the Langmuir constant related to the affinity of the binding sites (L/mg)

In a study on polyamide nanofibers, the sorption capacity for Acid Yellow 42 was found to be approximately 26 mg/g.[2]

Experimental Protocols

4.1. General Protocol for Dyeing Silk with this compound:

This protocol is a general guideline and may require optimization based on the specific substrate and desired shade.

Materials:

  • Silk fabric

  • This compound

  • Acetic acid (or white vinegar)

  • Sodium sulfate (B86663) (Glauber's salt)

  • Non-ionic detergent

  • Distilled water

  • Heating mantle or water bath

  • Beakers

  • Stirring rod

Procedure:

  • Scouring: Wash the silk fabric with a solution of 0.5 g/L non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with distilled water.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fabric, owf).

    • Make a paste of the dye powder with a small amount of cold water. Add hot water to dissolve the dye completely.

    • In a separate beaker, prepare the dyebath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).

    • Add 5-10% owf of sodium sulfate (leveling agent) to the dyebath and stir until dissolved.

    • Add the dissolved dye solution to the dyebath.

  • Dyeing:

    • Immerse the wet, scoured silk fabric into the dyebath at room temperature.

    • Slowly raise the temperature to 85-90°C over 30 minutes.

    • Add 1-2% owf of acetic acid to the dyebath to lower the pH to 4-5.

    • Continue dyeing at this temperature for 45-60 minutes with occasional stirring.

  • Rinsing and Washing:

    • After dyeing, allow the dyebath to cool down.

    • Remove the fabric and rinse with cold water until the water runs clear.

    • Perform a soaping wash with 1 g/L non-ionic detergent at 50°C for 15 minutes to remove any unfixed dye.

    • Rinse again with cold water.

  • Drying: Squeeze out the excess water and air-dry the fabric away from direct sunlight.

4.2. Protocol for Spectrophotometric Analysis of Dyebath Exhaustion:

This method is used to quantify the uptake of the dye by the fiber during the dyeing process.

Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks

  • Pipettes

Procedure:

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L).

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Dye Bath Sampling:

    • During the dyeing process, withdraw small, known volumes of the dyebath at regular time intervals (e.g., every 10 minutes).

    • Allow the samples to cool to room temperature.

    • Dilute the samples with distilled water to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted samples at λmax.

  • Calculation of Dye Concentration: Use the calibration curve to determine the concentration of the dye remaining in the dyebath at each time point.

  • Calculation of Exhaustion Percentage:

    • Exhaustion (%) = [(C₀ - Cₜ) / C₀] x 100

    • Where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis A Prepare Standard Dye Solutions G Measure Absorbance of Standards (Create Calibration Curve) A->G B Prepare Dyebath D Immerse Fabric in Dyebath B->D C Scour Fabric C->D E Control Temperature and pH D->E F Take Dyebath Samples at Intervals E->F H Measure Absorbance of Samples F->H I Calculate Dye Concentration G->I H->I J Calculate Exhaustion Percentage I->J

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Yellow 42 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the known characteristics of C.I. Acid Yellow 42 and presents a generalized, hypothetical protocol for its use as a histological stain. It is crucial to note that due to the lack of established procedures, the provided protocols are intended as a starting point for methods development and will require significant empirical optimization.

Properties of this compound

A summary of the physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
C.I. Name Acid Yellow 42[2]
C.I. Number 22910[2]
CAS Number 6375-55-9[1]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[1][2]
Molecular Weight 758.69 g/mol [1][2]
Appearance Bright yellow powder[1]
Solubility Soluble in water and ethanol[1]

Safety Precautions

The Safety Data Sheet (SDS) for this compound indicates that it may cause an allergic skin reaction.[5] It is also listed as a potential irritant to the eyes and respiratory tract.[6] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][6] Work in a well-ventilated area or under a chemical fume hood is recommended.[6]

Hypothetical Staining Protocols

Given the absence of established protocols for this compound in microscopy, the following are generalized procedures based on the principles of histological staining with acid dyes. These protocols are intended to serve as a starting point and will require optimization for specific applications.

Preparation of Staining Solutions

Stock Solution (1% w/v):

  • Weigh 1.0 g of this compound powder.

  • Dissolve in 100 mL of distilled water or 70% ethanol.

  • Stir until fully dissolved. Gentle heating may be required.

  • Filter the solution to remove any undissolved particles.

  • Store in a well-labeled, light-protected container at room temperature.

Working Solution (0.1% - 0.5% w/v):

  • Dilute the 1% stock solution with the appropriate solvent (distilled water or ethanol) to the desired concentration.

  • For acidic staining, a few drops of glacial acetic acid can be added to the working solution to lower the pH. The optimal pH should be determined experimentally.

Protocol for a Simple Counterstain (Paraffin-Embedded Sections)

This protocol outlines the use of this compound as a counterstain, for example, after hematoxylin (B73222) staining for nuclei.

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Nuclear Staining (e.g., Hematoxylin):

    • Stain with a standard hematoxylin solution (e.g., Harris or Mayer's) according to established protocols.

    • Rinse thoroughly in running tap water.

    • Differentiate in acid-alcohol if necessary.

    • "Blue" the sections in Scott's tap water substitute or dilute ammonia (B1221849) water.

    • Rinse in tap water.

  • Counterstaining with this compound:

    • Immerse slides in the this compound working solution for 1-5 minutes. The optimal time will need to be determined.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple (from hematoxylin).

  • Cytoplasm, muscle, collagen: Shades of yellow.

Hypothetical Protocol for Fluorescence Microscopy

As this compound is listed as a fluorescent dye, it may be possible to use it for fluorescence microscopy. The following is a highly speculative protocol, and the actual fluorescence properties would need to be determined experimentally. For the purpose of this hypothetical protocol, we will assume excitation and emission properties similar to fluorescein (B123965) isothiocyanate (FITC), a common green-emitting fluorophore.[7][8][9]

Hypothetical Fluorescence Properties:

ParameterAssumed Value (based on FITC)Reference(s)
Excitation Maximum ~495 nm[7][8][9]
Emission Maximum ~519 nm[7][8][9]

Procedure for Staining Cultured Cells:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a dilute working solution of this compound (e.g., 1-10 µg/mL) in PBS. The optimal concentration must be determined.

    • Incubate the fixed cells with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for FITC (e.g., excitation filter ~470/40 nm, emission filter ~525/50 nm).

Experimental Workflows and Diagrams

The following diagrams illustrate the generalized workflows for the hypothetical staining protocols described above.

G cluster_0 Bright-field Staining Workflow A Deparaffinization & Rehydration B Nuclear Staining (Hematoxylin) A->B C Counterstaining (Acid Yellow 42) B->C D Dehydration & Mounting C->D

Caption: General workflow for bright-field histological staining.

G cluster_1 Fluorescence Staining Workflow E Cell Fixation F Staining (Acid Yellow 42) E->F G Washing F->G H Mounting & Imaging G->H

References

C.I. Acid Yellow 42: A Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

C.I. Acid Yellow 42, a diazo dye traditionally used in the textile and leather industries, has been identified as a potential fluorescent probe for live and fixed-cell imaging.[1][2][3] Its water-soluble nature and bright yellow fluorescence under excitation light suggest its utility in visualizing cellular structures and dynamic processes. This document provides an overview of its properties, a protocol for its application in cell imaging, and a summary of its potential in biological research.

Physicochemical and Fluorescent Properties

This compound is a bright yellow powder soluble in water and ethanol.[1][2][3] While its primary application has been as a colorant, its inherent fluorescence presents an opportunity for its use in biological imaging. The dye is characterized by its stability in aqueous solutions.[1]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Synonyms Weak Acid Yellow R, Weak Acid Yellow MR[3]
CAS Number 6375-55-9[2]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[2]
Molecular Weight 758.69 g/mol [2]
Appearance Bright yellow powder[1]
Solubility Water, Ethanol[1][3]
Excitation (Hypothetical) ~405-450 nmN/A
Emission (Hypothetical) ~500-550 nmN/A

Note: Excitation and emission wavelengths are hypothetical and require experimental validation for cell imaging applications.

Principle of Action

The utility of this compound as a cellular imaging agent is predicated on its ability to permeate cell membranes and accumulate in specific subcellular compartments, or to bind to specific cellular components, thus rendering them fluorescent. The precise mechanism of uptake and localization is a subject for further investigation but may be influenced by the dye's acidic nature, potentially leading to accumulation in acidic organelles such as lysosomes.

Experimental Protocols

The following protocols are suggested starting points for utilizing this compound in cell imaging. Optimization may be required for different cell types and experimental conditions.

Preparation of Stock Solution
  • Weigh out 1 mg of this compound powder.

  • Dissolve in 1 mL of sterile, deionized water or phosphate-buffered saline (PBS) to create a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at 4°C, protected from light.

Live-Cell Staining Protocol
  • Culture cells to the desired confluency on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µg/mL.

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells three times with pre-warmed culture medium.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Proceed with imaging using a fluorescence microscope equipped with appropriate filters.

Fixed-Cell Staining Protocol
  • Culture cells on coverslips.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Optional: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures.

  • Optional: Wash the cells three times with PBS after permeabilization.

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration in the range of 1-10 µg/mL.

  • Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Visualization and Data

The following diagrams illustrate the proposed workflows and potential applications of this compound in cellular imaging.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish prepare_stain Prepare this compound working solution add_stain Incubate cells with staining solution (15-30 min) prepare_stain->add_stain wash_cells Wash cells 3x with culture medium add_stain->wash_cells add_buffer Add fresh medium/imaging buffer wash_cells->add_buffer acquire_images Image with fluorescence microscope add_buffer->acquire_images

Caption: Workflow for live-cell imaging with this compound.

Hypothetical_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelle Acidic Organelle (e.g., Lysosome) probe This compound transporter Membrane Transporter probe->transporter Uptake probe_cyto Probe Accumulation transporter->probe_cyto Internalization probe_organelle Target Localization (Enhanced Fluorescence) probe_cyto->probe_organelle Sequestration

Caption: Hypothetical mechanism of this compound uptake and localization.

Safety and Handling

While this compound is not classified as a hazardous material for transport, it may cause irritation to the eyes, skin, and respiratory tract.[4] Harmful if swallowed.[4] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4]

Conclusion

This compound presents a promising, yet largely unexplored, avenue for the development of new fluorescent probes for cell biology research. Its simple chemical structure, water solubility, and inherent fluorescence make it an attractive candidate for a cost-effective cellular stain. Further research is necessary to fully characterize its spectral properties in a cellular environment, determine its specific subcellular targets, and assess its photostability and cytotoxicity for long-term imaging studies. The protocols provided here serve as a foundational guide for researchers interested in exploring the potential of this dye in their own experimental systems.

References

Application Notes & Protocol: Dyeing Nylon Fibers with C.I. Acid Yellow 42 for Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dyeing of nylon (polyamide) fibers with C.I. Acid Yellow 42. This procedure is designed for materials research applications where consistent and reproducible dyeing is critical for subsequent experiments and analysis.

Introduction

This compound is a water-soluble anionic dye belonging to the double azo class.[1] It is suitable for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1][2] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye molecules and the protonated amino end groups of the nylon fibers under acidic conditions.[3][4] Van der Waals forces and hydrogen bonding also contribute to the dye-fiber interaction.[2][4] Precise control of dyeing parameters such as pH, temperature, and time is crucial for achieving uniform and reproducible coloration.[5][6]

Chemical Properties of this compound:

  • Molecular Formula: C₃₂H₂₇N₈NaO₈S₂[7]

  • Molar Mass: 738.73 g/mol [7]

  • Appearance: Bright yellow powder[1][8]

  • Solubility: Soluble in water, yielding a lemon-yellow solution.[7][8]

Experimental Protocol

This protocol is based on the exhaustion dyeing method, a common laboratory and industrial practice.

2.1. Materials and Reagents

  • Nylon fibers (e.g., Nylon 6 or Nylon 6,6)

  • This compound (CAS No. 6375-55-9)

  • Acetic acid (glacial) or a suitable acid donor

  • Sodium acetate (B1210297) (optional, for buffering)

  • Non-ionic leveling agent

  • Non-ionic detergent

  • Deionized water

2.2. Equipment

  • Laboratory-scale dyeing machine (e.g., IR dyer) or a temperature-controlled water bath with beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Graduated cylinders and pipettes

  • Glassware (beakers, flasks)

2.3. Pre-treatment of Nylon Fibers

Before dyeing, it is essential to scour the nylon fibers to remove any impurities, oils, or sizing agents that could interfere with dye uptake.

  • Prepare a scouring bath containing 1 g/L of a non-ionic detergent in deionized water.

  • Immerse the nylon fibers in the bath at a liquor ratio of 40:1 (40 mL of solution for every 1 gram of fiber).

  • Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.

  • Rinse the fibers thoroughly with warm water, followed by a final rinse with cold deionized water.

  • Allow the fibers to air dry or use them directly in the dyeing process.

2.4. Dyeing Procedure

The following procedure is for a 1% on weight of fiber (owf) dyeing, which typically produces a medium-intensity shade. Adjust the dye concentration as needed for different color depths.

  • Prepare the Dyebath:

    • Set the liquor ratio to 40:1. For 10 grams of nylon fiber, use 400 mL of deionized water.

    • Add a non-ionic leveling agent (e.g., 1% owf).

    • Carefully dissolve the required amount of this compound (e.g., 0.1 g for 10 g of fiber) in a small amount of hot deionized water and then add it to the dyebath.

    • Adjust the initial pH of the dyebath to approximately 6.0-7.0 using a dilute solution of acetic acid.[9][10]

  • Dyeing Cycle:

    • Immerse the wet, scoured nylon fibers into the dyebath at 40°C.

    • Begin agitation and gradually increase the temperature at a rate of 1.5°C per minute.[6]

    • When the temperature reaches 60°C, add a pre-diluted solution of acetic acid to lower the pH to the target range of 4.5-5.5.[6] This gradual pH drop promotes even dye uptake.

    • Continue to raise the temperature to 95-100°C.[5]

    • Hold the temperature at 95-100°C for 45-60 minutes, ensuring continuous agitation.[5]

  • Rinsing and After-treatment:

    • After the dyeing cycle is complete, cool the dyebath down to 60-70°C.

    • Remove the dyed fibers and rinse them with warm water until the water runs clear.

    • Perform a final rinse with cold water.

    • For improved wet fastness, an optional after-treatment with an anionic fixing agent can be performed according to the manufacturer's instructions.

    • Squeeze out excess water and allow the fibers to air dry at room temperature.

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterValueUnitNotes
Dye This compound-Anionic, double azo dye
Substrate Nylon (Polyamide) Fibers-e.g., Nylon 6 or Nylon 6,6
Liquor Ratio 40:1-(mL of bath per gram of fiber)
Dye Concentration 0.1 - 4.0% owf(on weight of fiber)
Leveling Agent 1.0% owfNon-ionic type recommended
Initial pH 6.0 - 7.0-Adjusted with acetic acid
Final Dyeing pH 4.5 - 5.5-Critical for dye fixation
Starting Temperature 40°C
Heating Rate 1.5°C/min
Final Dyeing Temperature 95 - 100°C[5]
Dyeing Time 45 - 60minutesAt final temperature

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages of the nylon dyeing protocol.

DyeingProtocol A Fiber Preparation (Scouring) C Initial Dyeing Step (Immerse Fiber at 40°C, pH 6-7) A->C B Dyebath Preparation (Dye, Auxiliaries, Water) B->C D Temperature Ramp (1.5°C/min) C->D E pH Adjustment (Add Acetic Acid at 60°C to pH 4.5-5.5) D->E F Main Dyeing Phase (Hold at 95-100°C for 45-60 min) E->F G Cooling & Rinsing F->G H Drying G->H I Dyed Nylon Fiber H->I

Workflow for dyeing nylon with this compound.

Dye-Fiber Interaction Pathway

This diagram illustrates the chemical interactions occurring during the acid dyeing of nylon.

DyeFiberInteraction cluster_conditions Acidic Dyebath (pH 4.5-5.5) H+ H⁺ Ions Nylon Nylon Fiber -NH₂ (Amine Group) Nylon_Protonated Protonated Nylon Fiber -NH₃⁺ (Cationic Site) Nylon->Nylon_Protonated Protonation DyedFiber Dyed Fiber Ionic Bond Formation (-NH₃⁺ ⁻O₃S-D) Nylon_Protonated->DyedFiber AcidDye Acid Yellow 42 D-SO₃⁻ (Anionic Dye) AcidDye->DyedFiber Ionic Attraction

References

Application Notes & Protocols: Quantitative Protein Analysis Using Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on C.I. Acid Yellow 42

Initial searches for the application of this compound in quantitative protein assays did not yield any established protocols or scientific literature supporting its use for this purpose. While categorized as a fluorescent dye, its primary application appears to be in the textile and leather industries. The specific requirements for a protein staining dye—such as a significant and consistent fluorescence enhancement upon binding to proteins and a linear relationship between fluorescence intensity and protein concentration—are not documented for this compound.

Therefore, this document provides a detailed guide to quantitative protein analysis using a well-established and validated class of reagents: fluorescent protein stains. These dyes offer high sensitivity, a broad dynamic range, and compatibility with downstream applications like mass spectrometry, making them a superior choice for researchers, scientists, and drug development professionals. The principles and protocols outlined below are widely applicable and represent the current best practices in the field.

Introduction to Fluorescent Protein Stains for Quantitative Analysis

Quantitative analysis of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of proteomics research. The accuracy of this analysis is highly dependent on the staining method used. Fluorescent dyes have emerged as a popular and powerful tool for protein quantification due to their high sensitivity and wide linear dynamic range compared to traditional colorimetric stains like Coomassie Brilliant Blue.

Fluorescent protein stains operate on the principle of a significant increase in quantum yield upon non-covalent binding to proteins, primarily through interactions with hydrophobic regions and basic amino acid residues. This results in a low background signal and a high signal-to-noise ratio, enabling the detection of low-abundance proteins. The fluorescence intensity of the protein-dye complex is directly proportional to the amount of protein over a wide range of concentrations, allowing for accurate quantification.

Key Advantages of Fluorescent Dyes:

  • High Sensitivity: Capable of detecting nanogram or even sub-nanogram levels of protein.

  • Broad Linear Dynamic Range: Typically spanning three to four orders of magnitude, allowing for the simultaneous quantification of both high and low abundance proteins in the same gel.

  • Simplified Protocols: Many modern fluorescent stains have simple, rapid staining protocols, often without the need for a destaining step.

  • Compatibility with Downstream Analysis: Staining is generally reversible, making it compatible with subsequent analysis by mass spectrometry for protein identification.

Comparative Data of Common Protein Staining Methods

The following table summarizes the key quantitative characteristics of commonly used protein staining methods, highlighting the advantages of fluorescent dyes.

FeatureCoomassie Brilliant Blue (R-250)Silver StainingFluorescent Stain (e.g., SYPRO Ruby)
Principle Colorimetric; binds to basic and aromatic amino acids.Colorimetric; deposition of metallic silver on the protein.Fluorometric; non-covalent binding to proteins.
Limit of Detection ~30-100 ng~0.5-1 ng~1-10 ng
Linear Dynamic Range ~20-foldNarrow and protein-dependent>1000-fold
Staining Time 1-2 hours (plus destaining)1.5-3 hours1.5-4 hours
Reproducibility ModerateLow to moderateHigh
Mass Spectrometry Compatibility YesPoor (requires extensive destaining)Yes
Ease of Use SimpleComplex, multi-stepSimple to moderate

Experimental Workflow for Quantitative Protein Analysis

The general workflow for quantitative protein analysis using fluorescent in-gel stains involves several key steps, from sample preparation to data analysis.

Quantitative Protein Analysis Workflow cluster_pre_electrophoresis Pre-Electrophoresis cluster_electrophoresis Electrophoresis cluster_staining_imaging Staining & Imaging cluster_analysis Data Analysis Sample_Prep Protein Sample Preparation Quantification Total Protein Quantification (e.g., BCA Assay) Sample_Prep->Quantification Normalization Sample Normalization Quantification->Normalization SDS_PAGE SDS-PAGE Normalization->SDS_PAGE Fixation Gel Fixation SDS_PAGE->Fixation Staining Fluorescent Dye Staining Fixation->Staining Imaging Gel Imaging Staining->Imaging Band_Detection Band/Spot Detection Imaging->Band_Detection Background_Subtraction Background Subtraction Band_Detection->Background_Subtraction Quantification_Analysis Intensity Quantification Background_Subtraction->Quantification_Analysis Normalization_Analysis Data Normalization Quantification_Analysis->Normalization_Analysis Final_Report Final Report Normalization_Analysis->Final_Report

Caption: A typical workflow for quantitative protein analysis using in-gel fluorescent staining.

Detailed Experimental Protocol: In-Gel Protein Staining with a Generic Fluorescent Dye

This protocol provides a general procedure for staining proteins in polyacrylamide gels using a high-sensitivity fluorescent dye. Always refer to the specific manufacturer's instructions for the particular dye you are using, as incubation times and solution compositions may vary.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water

  • Washing Solution: 10% (v/v) methanol, 7% (v/v) acetic acid in deionized water

  • Fluorescent protein stain (e.g., SYPRO™ Ruby Protein Gel Stain or a similar product)

  • Staining container (polypropylene or glass)

  • Orbital shaker

  • Fluorescence imaging system with appropriate excitation and emission filters

Protocol:

  • Gel Fixation:

    • Immediately after electrophoresis, place the gel in the staining container.

    • Add a sufficient volume of Fixing Solution to completely submerge the gel (approximately 10 gel volumes).

    • Incubate on an orbital shaker with gentle agitation for 30-60 minutes. For thicker gels, extend the fixation time.

    • Discard the Fixing Solution.

  • Gel Washing:

    • Add a sufficient volume of Washing Solution to the gel.

    • Incubate on an orbital shaker for 10-15 minutes.

    • Repeat the wash step two more times.

  • Staining:

    • Pour off the final wash solution and add the fluorescent protein stain. Ensure the gel is fully submerged.

    • Incubate on an orbital shaker for 90 minutes to 4 hours in the dark. Staining for longer periods (e.g., overnight) may increase sensitivity.

    • Protect the stain from light during incubation.

  • Destaining/Washing:

    • Pour off the stain solution (this can often be reused).

    • Add a sufficient volume of Washing Solution.

    • Incubate on an orbital shaker for 30 minutes. This step reduces background fluorescence.

    • Pour off the wash solution. The gel is now ready for imaging.

  • Imaging:

    • Place the stained gel on the imaging surface of a fluorescence imager.

    • Use the appropriate excitation and emission wavelengths for the specific dye. For SYPRO Ruby, this is typically excitation at ~470 nm and emission at ~618 nm.

    • Acquire the image, ensuring that the signal from the most intense bands is not saturated. It is advisable to take a series of exposures if the dynamic range of the camera is a concern.

Data Analysis and Quantification

Accurate quantification requires specialized image analysis software. The general steps are outlined below.

Data_Analysis_Workflow Load_Image Load Gel Image Define_Lanes Define Lanes Load_Image->Define_Lanes Detect_Bands Detect Protein Bands Define_Lanes->Detect_Bands Background_Correction Perform Local Background Subtraction Detect_Bands->Background_Correction Measure_Intensity Measure Integrated Intensity of Each Band Background_Correction->Measure_Intensity Normalize_Data Normalize Data (e.g., to a loading control) Measure_Intensity->Normalize_Data Export_Results Export Quantitative Data Normalize_Data->Export_Results

Caption: A flowchart of the typical data analysis steps for quantifying protein bands in a fluorescently stained gel.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High Background Incomplete destaining/washing.Increase the duration or number of wash steps after staining.
Contaminated staining box or water.Use clean containers and high-purity water.
Weak Signal Insufficient protein loading.Load more protein per lane.
Incomplete staining.Increase staining time.
Incorrect imaging settings.Use the correct excitation/emission filters and optimize exposure time.
Saturated Signal Protein overloading.Load less protein or perform a serial dilution.
Image exposure is too long.Reduce the image acquisition time.
Speckles or Artifacts Particulate matter in the stain or on the gel.Filter the staining solution; ensure the gel surface is clean.
Precipitated dye.Ensure proper mixing of staining solution and avoid temperature extremes.

Conclusion

While this compound is not a recognized reagent for quantitative protein analysis, a variety of excellent fluorescent dyes are commercially available for this purpose. These dyes offer significant advantages in sensitivity, linearity, and compatibility with downstream applications over traditional staining methods. By following well-established protocols for staining and data analysis, researchers can achieve accurate and reproducible quantification of proteins, which is essential for advancing our understanding of complex biological systems.

Preparation of C.I. Acid Yellow 42 stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: C.I. Acid Yellow 42

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Acid Yellow R, is a bright yellow, water-soluble anionic dye.[1][2] It finds primary applications in the dyeing of various materials such as wool, silk, and polyamide fibers.[2][3] In a research context, it is utilized in histological staining and as a fluorescent marker.[4] This document provides detailed protocols for the preparation of stock and working solutions of this compound, along with relevant safety information and an example experimental protocol.

Physicochemical and Safety Data

Proper handling and storage of this compound are crucial for experimental success and laboratory safety.

Physicochemical Properties
PropertyValueReference
C.I. Name Acid Yellow 42[2]
CAS Number 6375-55-9[1][2][5]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[2]
Molecular Weight 758.69 g/mol [2][6]
Appearance Bright yellow powder[1][2]
Solubility in Water 17.27 g/L at 20°C[1][5]
Solubility in Ethanol Soluble[1][2]
Solubility in Acetone Slightly soluble[1][2]
Safety and Handling

This compound may cause an allergic skin reaction and serious eye irritation.[1][7] It is stable under normal temperatures and pressures.[6]

Hazard StatementPrecautionary MeasuresFirst Aid
May cause an allergic skin reaction (H317). Causes serious eye irritation (H319).[1]Wear protective gloves, and eye/face protection. Avoid breathing dust.[6][7]If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Storage Incompatible Materials Hazardous Decomposition
Store in a cool, dry place in a tightly sealed, light-resistant container.[6]Strong oxidizing agents, strong reducing agents.[6]Irritating and toxic fumes and gases.[6]

Preparation of Stock and Working Solutions

The following protocols outline the preparation of this compound stock and working solutions. It is recommended to use personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, during preparation.

Preparation of a 1% (w/v) Stock Solution

This protocol is suitable for general staining purposes.

Materials:

  • This compound powder

  • Deionized water

  • 50 mL conical tube or volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Weigh out 0.5 g of this compound powder.

  • Transfer the powder to a 50 mL conical tube or volumetric flask.

  • Add approximately 40 mL of deionized water.

  • Place a magnetic stir bar in the tube/flask and stir on a magnetic stirrer until the powder is completely dissolved. The solution will be a lemon-yellow color.[1]

  • Once dissolved, add deionized water to bring the final volume to 50 mL.

  • Store the stock solution in a tightly sealed, light-resistant container at room temperature.

Preparation of a 10 mM Stock Solution

This protocol is for applications requiring a specific molar concentration.

Materials:

  • This compound powder (MW: 758.69 g/mol )

  • Deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.1 L x 758.69 g/mol = 0.7587 g

  • Weigh out 0.759 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of deionized water.

  • Add a magnetic stir bar and stir until the powder is fully dissolved.

  • Bring the final volume to 100 mL with deionized water.

  • Store in a tightly sealed, light-resistant container at room temperature.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration using the formula M₁V₁ = M₂V₂, where:

  • M₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • M₂ = Desired concentration of the working solution

  • V₂ = Final volume of the working solution

Example: Preparation of a 100 µM Working Solution from a 10 mM Stock Solution

Materials:

  • 10 mM this compound stock solution

  • Deionized water

  • Micropipettes

  • Appropriate size conical tube or flask

Procedure:

  • Calculate the required volume of the stock solution to prepare 10 mL of a 100 µM working solution:

    • V₁ = (M₂ x V₂) / M₁

    • V₁ = (100 µM x 10 mL) / 10,000 µM = 0.1 mL or 100 µL

  • In a 15 mL conical tube, add 9.9 mL of deionized water.

  • Add 100 µL of the 10 mM stock solution to the deionized water.

  • Vortex briefly to ensure thorough mixing.

  • The working solution is now ready for use.

Experimental Protocol: General Staining of Protein Blots

This protocol provides a general workflow for using this compound as a protein stain on nitrocellulose or PVDF membranes.

Materials:

  • Protein blot on a nitrocellulose or PVDF membrane

  • Staining Solution: 0.1% (w/v) this compound in 10% acetic acid

  • Destaining Solution: 10% acetic acid in deionized water

  • Deionized water

  • Shaker

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.1% (w/v) staining solution by dissolving 0.1 g of this compound in 100 mL of 10% acetic acid.

  • Staining:

    • Place the protein blot in a clean container.

    • Add a sufficient volume of the staining solution to completely cover the membrane.

    • Incubate on a shaker for 5-10 minutes at room temperature.

  • Destaining:

    • Pour off the staining solution.

    • Add the destaining solution and agitate for 3-5 minutes.

    • Repeat the destaining step with fresh solution until the background is clear and the protein bands are distinct.

  • Washing:

    • Rinse the membrane thoroughly with deionized water to remove any residual acid.

  • Imaging:

    • The membrane can be imaged while wet or after air-drying.

Diagrams

G Workflow for Preparation of this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., Deionized Water) weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store Stock Solution (Room Temperature, Protected from Light) volume->store_stock calculate Calculate Dilution (M1V1 = M2V2) store_stock->calculate Use for Dilution dilute Dilute Stock Solution with Appropriate Solvent calculate->dilute mix Mix Thoroughly dilute->mix use Use Working Solution Immediately mix->use

Caption: Workflow for preparing stock and working solutions.

G General Protocol for Protein Blot Staining start Start with Protein Blot (Nitrocellulose/PVDF) stain Incubate with 0.1% Acid Yellow 42 Stain start->stain destain Destain with 10% Acetic Acid stain->destain wash Rinse with Deionized Water destain->wash image Image the Blot wash->image end End image->end

Caption: Workflow for staining protein blots.

References

Application Notes: C.I. Acid Yellow 42 for Protein Visualization in SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for the separation of proteins based on their molecular weight. Following electrophoresis, visualization of the separated protein bands is crucial for analysis. While traditional stains like Coomassie Brilliant Blue and silver staining are widely used, the exploration of alternative dyes is ongoing to improve sensitivity, simplify protocols, and enhance compatibility with downstream applications such as mass spectrometry.[1][2][3] C.I. Acid Yellow 42, an azo dye, presents a potential alternative for protein visualization. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and their interaction with proteins is thought to be mediated by a combination of electrostatic and hydrophobic interactions.[4][5][6] This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound as a protein stain in SDS-PAGE, based on the general principles of protein staining.

Principle of Staining

This compound is an anionic dye. The staining mechanism is presumed to involve the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (such as lysine, arginine, and histidine) on the proteins. Additionally, hydrophobic interactions between the aromatic rings of the dye and nonpolar regions of the proteins likely contribute to the binding. In an acidic environment, proteins are positively charged, which facilitates the binding of the anionic dye.

Data Presentation

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue R-250Silver Staining
Detection Limit 10 - 100 ng25 - 100 ng[7]0.5 - 5 ng[3][8]
Linear Dynamic Range Moderate~1 order of magnitudeLow
Staining Time 30 - 60 minutes30 minutes - 2 hours[3]20 - 40 minutes
Destaining Time 1 - 2 hours1 - 2 hours[3]Not typically required
Mass Spectrometry Compatibility Potentially compatibleCompatible[1][2]Often incompatible due to chemical modifications[3]
Reversibility Likely reversibleReversibleIrreversible
Cost LowLowHigh

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound for staining proteins in SDS-PAGE gels. These protocols are adapted from standard protein staining procedures.[9]

Protocol 1: Standard Staining with this compound

This protocol is a standard procedure involving fixing, staining, and destaining steps.

Materials:

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.

  • Staining Solution: 0.1% (w/v) this compound in 10% (v/v) acetic acid.

  • Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water.

  • Deionized water

Procedure:

  • Fixation: After electrophoresis, place the polyacrylamide gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Gently agitate on a shaker for 30-60 minutes.

  • Washing: Discard the Fixing Solution and wash the gel with deionized water for 5-10 minutes with gentle agitation.

  • Staining: Immerse the gel in the Staining Solution and gently agitate for 30-60 minutes. The appearance of yellow protein bands should become visible during this time.

  • Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel. Change the Destaining Solution every 30 minutes until the background is clear and the protein bands are well-defined.

  • Washing and Storage: After destaining, wash the gel with deionized water and store it in deionized water or 1% acetic acid. The gel can be imaged using a standard gel documentation system.

Protocol 2: Rapid Staining with this compound

This protocol is a faster alternative, though it may result in a slightly higher background.

Materials:

  • Staining Solution: 0.1% (w/v) this compound, 10% (v/v) acetic acid, 20% (v/v) methanol (B129727) in deionized water.

  • Destaining Solution: 30% (v/v) methanol in deionized water.

  • Deionized water

Procedure:

  • Washing: After electrophoresis, briefly rinse the gel with deionized water.

  • Staining: Immerse the gel in the Staining Solution and heat in a microwave for 30-60 seconds (use a microwave-safe container). Alternatively, incubate at 50-60°C for 15-20 minutes with gentle agitation.

  • Destaining: Discard the Staining Solution and add the Destaining Solution. Agitate for 15-30 minutes, changing the solution once or twice, until the protein bands are clearly visible against a low-background.

  • Washing and Imaging: Wash the gel with deionized water before imaging.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for visualizing protein bands in SDS-PAGE using a staining dye like this compound.

G cluster_0 SDS-PAGE cluster_1 Protein Staining cluster_2 Analysis A Protein Sample Preparation B Gel Electrophoresis A->B C Fixation B->C D Staining with This compound C->D E Destaining D->E F Gel Imaging E->F G Data Analysis F->G H Downstream Applications (e.g., Mass Spectrometry) F->H

Caption: General workflow for SDS-PAGE and protein staining.

Hypothetical Signaling Pathway of Azo Dye-Protein Interaction

This diagram illustrates the hypothetical binding mechanism of an azo dye, such as this compound, to a protein molecule.

G cluster_protein Protein cluster_dye This compound P Protein Backbone AA1 Positively Charged Amino Acid (e.g., Lysine) AA2 Hydrophobic Amino Acid (e.g., Leucine) SG Sulfonic Acid Group (-SO3-) AA1->SG Electrostatic Interaction AR Aromatic Rings AA2->AR Hydrophobic Interaction D Azo Dye

Caption: Hypothetical binding of this compound to a protein.

References

Application Notes and Protocols for C.I. Acid Yellow 42 in Textile Engineering Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Yellow 42 in textile engineering research. This document includes detailed experimental protocols for dyeing various textile substrates, standardized methods for colorfastness evaluation, and procedures for the treatment of wastewater containing this dye.

Dyeing Applications of this compound

This compound is an anionic dye primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Its application typically requires an acidic dyebath to facilitate the formation of ionic bonds between the dye molecules and the amino groups in the fibers.[1] This dye is also used in the coloration of leather.[1]

Experimental Protocols for Textile Dyeing

The following are detailed laboratory-scale protocols for dyeing wool, silk, and polyamide fibers with this compound.

This protocol outlines a standard procedure for the exhaustion dyeing of wool fabric.

Materials:

  • Wool fabric (pre-scoured)

  • This compound

  • Glacial Acetic Acid (CH₃COOH) or Citric Acid

  • Sodium Sulfate (B86663) (Na₂SO₄) (Glauber's salt)

  • Distilled water

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath)

  • Glass stirring rod

  • pH meter

Procedure:

  • Preparation of Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of dye powder in 100 mL of distilled water.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) to 1:30 (e.g., 5 g of wool in 150 mL of dyebath).

    • Add the required volume of the dye stock solution to achieve the desired shade percentage (e.g., for a 1% on weight of fiber (owf) dyeing, use 5 mL of the 1% stock solution for 5 g of wool).

    • Add a leveling agent, such as 5-10% owf of sodium sulfate, to promote even dye uptake.[2]

    • Adjust the pH of the dyebath to 4.5 - 5.5 using a dilute solution of acetic acid.[3]

  • Dyeing Process:

    • Introduce the pre-wetted wool sample into the dyebath at 40°C.[4]

    • Gradually raise the temperature of the dyebath to 80-100°C at a rate of approximately 2°C per minute, with continuous agitation.[4][5]

    • Maintain this temperature for 45-60 minutes.[5]

    • If the dye bath has not fully exhausted (i.e., the water is not clear), a small amount of acid can be added to further promote dye uptake.[2]

  • Rinsing and Drying:

    • Allow the dyebath to cool down to about 50°C before removing the fabric.

    • Rinse the dyed wool thoroughly with warm and then cold water until the water runs clear.

    • Squeeze out the excess water and air-dry the sample away from direct sunlight.

Quantitative Dyeing Parameters for Wool:

ParameterValuePurpose
Dye Concentration (% owf)0.5 - 4.0%To achieve a range of shades from pale to deep.[5]
Liquor Ratio1:30To allow free movement of the fabric for even dyeing.
pH4.5 - 5.5To protonate the amino groups in wool, facilitating dye-fiber interaction.
Leveling Agent (Na₂SO₄, % owf)5 - 10%To ensure uniform dye distribution and prevent rapid, uneven dyeing.[2]
Dyeing Temperature80 - 100°CTo swell the fiber and increase the rate of dye diffusion.[5]
Dyeing Time45 - 60 minTo allow for sufficient time for dye penetration and fixation.[5]

This protocol describes a method suitable for dyeing delicate silk fabrics.

Materials:

  • Silk fabric (degummed)

  • This compound

  • Acetic Acid (CH₃COOH)

  • Sodium Acetate (B1210297)

  • Leveling Agent (e.g., Lyogen MF)

  • Distilled water

  • Laboratory dyeing apparatus

Procedure:

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound as described for wool.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:30.

    • Add the calculated amount of dye stock solution.

    • Add 1-2 g/L of sodium acetate and adjust the pH to 4.5 - 7.0 with acetic acid, depending on the desired depth of shade.[3]

    • Add a leveling agent, such as 0.5-1.5% owf of a proprietary leveling agent like Lyogen MF.[3]

  • Dyeing Process:

    • Immerse the pre-wetted silk fabric into the dyebath at room temperature (20-30°C).[3]

    • Slowly raise the temperature to 80-90°C over 30 minutes.[3][6]

    • Maintain this temperature for 45-60 minutes with gentle agitation.[3][6]

  • Rinsing and Drying:

    • Allow the dyebath to cool gradually.

    • Rinse the dyed silk with lukewarm and then cold water until the water is clear.

    • Gently squeeze out excess water and air dry.

Quantitative Dyeing Parameters for Silk:

ParameterValuePurpose
Dye Concentration (% owf)0.5 - 3.0%To achieve desired color depth.
Liquor Ratio1:30To ensure even dyeing without damaging the delicate fabric.
pH4.5 - 7.0To control the rate of dye exhaustion. A higher pH is used for paler shades.[3]
Leveling Agent (% owf)0.5 - 1.5%To promote level dyeing.[3]
Dyeing Temperature80 - 90°COptimal temperature for dye fixation on silk.[3][6]
Dyeing Time45 - 60 minTo ensure complete dye penetration.[3][6]

This protocol is for dyeing synthetic polyamide fibers.

Materials:

  • Polyamide fabric

  • This compound

  • Acid donor (e.g., ammonium (B1175870) sulfate) or Acetic Acid

  • Leveling agent

  • Distilled water

  • Laboratory dyeing apparatus

Procedure:

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:40.

    • Add the required amount of dye stock solution.

    • Add a suitable leveling agent.

    • Initially, the pH of the dyebath can be neutral or slightly alkaline to inhibit rapid dye uptake.[7]

  • Dyeing Process:

    • Introduce the polyamide fabric into the dyebath at around 40°C.

    • Gradually add an acid donor like ammonium sulfate or slowly add dilute acetic acid to lower the pH. The pH should gradually decrease to a final range of about 4 to 5.[8]

    • Raise the temperature of the dyebath to 98-100°C at a rate of 1-2°C per minute.[9]

    • Continue dyeing at this temperature for 45-60 minutes.[9]

  • Rinsing and Drying:

    • Cool the dyebath, then rinse the fabric thoroughly with warm and then cold water.

    • Air dry the sample.

Quantitative Dyeing Parameters for Polyamide:

ParameterValuePurpose
Dye Concentration (% owf)0.5 - 3.0%To achieve desired shade.
Liquor Ratio1:40To ensure fabric movement and level dyeing.
Final pH4.0 - 5.0To facilitate ionic bonding between the dye and fiber.[8]
Leveling Agent (% owf)1.0 - 2.0%To control the initial strike of the dye and prevent unlevelness.
Dyeing Temperature98 - 100°CTo ensure good dye penetration and fixation.[9]
Dyeing Time45 - 60 minFor complete dye exhaustion.[9]

This protocol provides a general procedure for drum dyeing of leather.

Materials:

  • Chrome-tanned leather (wet blue)

  • This compound

  • Sodium Formate

  • Formic Acid

  • Leveling agent

  • Fatliquor emulsion

  • Laboratory drum

Procedure:

  • Neutralization:

    • Wash the leather in the drum.

    • Add 150% water (on shaved weight) at 35°C and 1.0 - 2.0% sodium formate.

    • Drum for 60 minutes to achieve a pH of 5.5 - 6.5.[10] Drain the float.

  • Main Dyeing (Penetration):

    • Add 200% water at 40°C.

    • Add the dissolved this compound dye solution (e.g., 2.0% owf) and a suitable leveling agent (e.g., 1.0% owf).[10]

    • Drum for 30-90 minutes to ensure even penetration of the dye.[10]

  • Main Dyeing (Fixation):

    • Gradually add formic acid (e.g., 1.0% of a total 2.0% owf) to lower the pH and fix the dye.[10]

    • Drum for another 30-60 minutes until the dye bath is exhausted.[10]

  • Rinsing and Fatliquoring:

    • Drain the exhausted dyebath and rinse the leather.

    • Perform a fatliquoring step with a suitable emulsion to restore oils for softness.

  • Final Fixation and Drying:

    • Add a final portion of formic acid to fix the fatliquor and further set the dye.

    • Wash the leather thoroughly, then dry and condition it.

Quantitative Dyeing Parameters for Leather:

ParameterValuePurpose
Dye Concentration (% owf)0.5 - 5.0%To control the color intensity.[10]
Neutralization pH5.5 - 6.5To prepare the leather for even dye penetration.[10]
Penetration Time30 - 90 minTo ensure the dye penetrates the leather cross-section.[10]
Fixation Time30 - 60 minTo maximize dye exhaustion from the bath.[10]

Experimental Workflow for Acid Dyeing of Protein and Polyamide Fibers

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation prep_fabric Pre-treat Fabric (Scour/Degum) prep_bath Prepare Dyebath (Water, Auxiliaries) prep_fabric->prep_bath prep_dye Prepare Dye Stock Solution prep_dye->prep_bath dyeing Dyeing (Temperature & pH Control) prep_bath->dyeing rinsing Rinsing dyeing->rinsing drying Drying rinsing->drying evaluation Colorfastness Evaluation drying->evaluation

Caption: General workflow for acid dyeing of textile fibers.

Colorfastness Evaluation

The following are standard protocols for assessing the colorfastness of textiles dyed with this compound.

Colorfastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color to domestic and commercial laundering.[6]

Materials:

  • Dyed specimen (100 mm x 40 mm)

  • Multifiber fabric (e.g., DW type for tests up to 50°C)

  • ECE reference detergent

  • Sodium perborate (B1237305) (for specific test procedures)

  • Stainless steel balls

  • Launder-Ometer or similar apparatus

  • Grey Scale for assessing change in color (ISO 105-A02)

  • Grey Scale for assessing staining (ISO 105-A03)

Procedure (Example: Test C06 A2S):

  • Specimen Preparation: Stitch the dyed specimen onto a piece of multifiber fabric of the same size.

  • Solution Preparation: Prepare a washing solution containing 4 g/L ECE detergent. For this specific test, sodium perborate is not added.[11]

  • Washing:

    • Place the composite specimen in a stainless-steel container with 150 mL of the washing solution and 10 stainless steel balls.[11][12]

    • Treat the specimen for 30 minutes at 40°C in the Launder-Ometer.[11]

  • Rinsing and Drying:

    • Rinse the specimen twice in distilled water and then in cold running water.

    • Squeeze out excess water and dry the specimen in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Assess the change in color of the dyed specimen using the Grey Scale for color change.

    • Assess the degree of staining on each component of the multifiber fabric using the Grey Scale for staining.

Common ISO 105-C06 Test Conditions:

Test No.Temperature (°C)Time (min)Steel BallsDetergent
A2S4030104 g/L ECE
B2S5045254 g/L ECE + 1 g/L Na-perborate
C2S6045254 g/L ECE + 1 g/L Na-perborate
Colorfastness to Rubbing (AATCC Test Method 8-2016)

This method, also known as a crocking test, evaluates the transfer of color from the surface of a colored textile to other surfaces by rubbing.[13][14]

Materials:

  • Dyed specimen (at least 50 mm x 130 mm)

  • Crockmeter

  • Standard white cotton crocking cloth (50 mm x 50 mm)

  • Grey Scale for Staining (AATCC Evaluation Procedure 2) or Chromatic Transference Scale (AATCC Evaluation Procedure 8)

Procedure:

  • Dry Rubbing:

    • Mount the dyed specimen on the base of the Crockmeter.

    • Fix a dry crocking cloth to the rubbing finger of the Crockmeter.[13]

    • Perform 10 complete turns of the crank at a rate of one turn per second to slide the finger back and forth.

    • Remove the white cloth and evaluate the staining.

  • Wet Rubbing:

    • Thoroughly wet a fresh crocking cloth in distilled water and squeeze it to a wet pick-up of 65 ± 5%.

    • Repeat the rubbing procedure as for the dry test.[13]

    • Air dry the cloth before evaluation.

  • Evaluation:

    • Evaluate the amount of color transferred to the white crocking cloths using the appropriate Grey Scale or Chromatic Transference Scale.[14]

Wastewater Treatment Protocols

Textile dyeing effluents are a major environmental concern. The following protocols outline lab-scale methods for treating wastewater containing this compound.

Adsorption using Activated Carbon

This protocol describes a batch adsorption study to determine the dye removal efficiency of activated carbon.

Materials:

  • Simulated wastewater containing a known concentration of this compound

  • Activated carbon

  • Conical flasks

  • Orbital shaker

  • pH meter

  • Spectrophotometer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) and dilute it to the desired experimental concentrations (e.g., 10-100 mg/L).[15]

  • Batch Adsorption Experiments:

    • Take a fixed volume of the dye solution (e.g., 50 mL) in a series of conical flasks.

    • Adjust the pH of the solutions to different values (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.[15]

    • Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time (e.g., 60 minutes) at a constant temperature (e.g., 25°C).

  • Analysis:

    • After the desired contact time, filter the solutions to separate the adsorbent.

    • Measure the absorbance of the filtrate at the maximum wavelength (λmax) of this compound using a spectrophotometer.

    • Calculate the percentage of dye removal.

Typical Adsorption Parameters:

ParameterRange
Initial Dye Concentration10 - 100 mg/L[15]
Adsorbent Dosage0.1 - 1.0 g/50mL
pH3 - 11[15]
Contact Time15 - 120 min
Temperature25 - 45°C
Degradation by Fenton Oxidation

This protocol outlines a procedure for the decolorization of this compound using Fenton's reagent (Fe²⁺ + H₂O₂).

Materials:

  • Simulated wastewater containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • Spectrophotometer

Procedure:

  • Experiment Setup:

    • Place a known volume of the dye solution (e.g., 200 mL) in a beaker on a magnetic stirrer.

    • Adjust the pH of the solution to the optimal range of 2.5 - 3.5 using dilute H₂SO₄.[8][16]

  • Fenton Reaction:

    • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.025 mM).[16] Stir until dissolved.

    • Initiate the reaction by adding the desired amount of H₂O₂ (e.g., 0.5 mM).[16]

    • Take samples at regular time intervals (e.g., 5, 10, 15, 30, 60 minutes).

  • Analysis:

    • Immediately quench the reaction in the samples by adding an excess of a strong base (like NaOH) to raise the pH above 10, which precipitates the iron and stops the generation of hydroxyl radicals.

    • Centrifuge or filter the samples to remove the precipitate.

    • Measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.

Fenton Oxidation Process Flow

fenton_process dye_solution Dye Solution (this compound) ph_adjustment pH Adjustment (pH 2.5-3.5) dye_solution->ph_adjustment add_fe Add FeSO₄ ph_adjustment->add_fe add_h2o2 Add H₂O₂ (Initiate Reaction) add_fe->add_h2o2 reaction Fenton Reaction (Degradation) add_h2o2->reaction sampling Sampling & Quenching reaction->sampling analysis Analysis (Spectrophotometry) sampling->analysis

Caption: Key steps in the Fenton oxidation process for dye degradation.

Biodegradation using Bacterial Consortium

This protocol provides a framework for assessing the biodegradation of this compound by a bacterial culture.

Materials:

  • Bacterial strain or consortium known for azo dye degradation

  • Nutrient broth or a suitable mineral salt medium

  • This compound

  • Incubator shaker

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the bacterial culture in a suitable nutrient broth until it reaches the late exponential phase.

  • Biodegradation Assay:

    • Prepare a mineral salt medium containing a specific concentration of this compound (e.g., 100 mg/L) as the sole carbon or nitrogen source, or supplemented with a co-substrate like glucose.

    • Inoculate the medium with a standard amount of the bacterial culture (e.g., 5% v/v).[17]

    • Incubate the flasks in an incubator shaker at an optimal temperature (e.g., 37°C) and agitation speed (e.g., 120 rpm) under static or shaking conditions for a period of several days.[17]

    • A control flask without bacterial inoculation should be run in parallel to account for any abiotic decolorization.[17]

  • Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours).

    • Centrifuge the samples to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the λmax of the dye to monitor the decolorization.

Biodegradation Logical Relationship

biodegradation_relationship azo_dye Azo Dye (this compound) cleavage Reductive Cleavage of Azo Bond (-N=N-) azo_dye->cleavage bacteria Bacterial Consortium enzymes Azoreductase Enzymes bacteria->enzymes produces enzymes->cleavage catalyzes amines Aromatic Amines (Colorless Intermediates) cleavage->amines mineralization Further Degradation (CO₂, H₂O, etc.) amines->mineralization can be further degraded

Caption: Simplified pathway of bacterial degradation of azo dyes.

References

C.I. Acid Yellow 42: Application Notes and Protocols for Fluid Dynamics Studies in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of C.I. Acid Yellow 42 as a tracer dye in fluid dynamics studies, with a particular focus on applications relevant to biomedical research and drug development. This document outlines the dye's properties, provides detailed experimental protocols for its use in flow visualization, and discusses its application in studying the effects of fluid shear stress on cellular signaling pathways.

Introduction to this compound as a Tracer Dye

This compound, a water-soluble azo dye, is traditionally used in the textile industry.[1][2] Its strong color, water solubility, and potential for fluorescence make it a candidate for use as a tracer in hydrodynamic studies. In the context of biomedical research and drug development, understanding fluid dynamics at the microscale is crucial for modeling physiological and pathological conditions, optimizing drug delivery systems, and investigating the impact of mechanical forces on cells and tissues.

Tracer dyes like this compound are invaluable for visualizing flow patterns, quantifying flow velocities, and understanding the transport of substances in complex microenvironments such as bioreactors, microfluidic "organ-on-a-chip" models, and simulated blood vessels.[1][3]

Physicochemical and Spectroscopic Properties

Key Properties of this compound:

PropertyValue/DescriptionCitation
C.I. Name Acid Yellow 42[4]
C.I. Number 22910[4]
CAS Number 6375-55-9[4]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[4]
Molecular Weight 758.69 g/mol [4]
Appearance Bright yellow powder[1][2]
Solubility Soluble in water (lemon yellow solution), soluble in ethanol.[1][2]
Fluorescence Pyrazolone (B3327878) azo dyes are known to exhibit fluorescence. Specific excitation and emission maxima for Acid Yellow 42 are not definitively published, but related compounds suggest excitation in the blue-to-green region of the spectrum with emission at longer wavelengths.[5]
Photostability Azo dyes can be susceptible to photobleaching under intense illumination. The introduction of sulfonate groups can influence photostability.[6][7][8]
Diffusion Coefficient (in water) Estimated to be in the order of 10⁻¹⁰ to 10⁻⁹ m²/s at room temperature, similar to other textile dyes.

Experimental Protocols

General Protocol for Flow Visualization in Microfluidic Devices

This protocol describes the use of this compound for visualizing flow patterns in a microfluidic device, a common application in drug delivery and cell culture studies.

Materials:

  • This compound powder

  • Deionized water or appropriate buffer (e.g., PBS)

  • Microfluidic device

  • Syringe pump or other microfluidic flow controller

  • Inverted microscope with a fluorescence imaging system (if fluorescence is utilized)

  • Image analysis software

Procedure:

  • Dye Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water or the experimental buffer.

    • For experiments, dilute the stock solution to a working concentration (e.g., 0.01% - 0.1% w/v). The optimal concentration should be determined empirically to provide sufficient contrast without significantly altering the fluid properties (density and viscosity).

  • Device Setup:

    • Prime the microfluidic device with the base fluid (without dye) to ensure all channels are filled and air bubbles are removed.

    • Connect the syringe containing the this compound solution to the inlet of the microfluidic device using appropriate tubing.

  • Flow Visualization:

    • Set the desired flow rate on the syringe pump.

    • Infuse the dye solution into the device.

    • Observe the flow pattern under the microscope. For qualitative analysis, brightfield microscopy may be sufficient. For quantitative analysis or if the dye's fluorescence is being leveraged, use a fluorescence microscope with appropriate filter sets.

  • Image Acquisition and Analysis:

    • Record images or videos of the dye flow.

    • Use image analysis software to track the dye front, measure velocities (e.g., by particle image velocimetry if seeded with particles, or by tracking the dye front over time), and analyze mixing dynamics.

Workflow for Microfluidic Flow Visualization:

G prep Prepare Dye Solution setup Setup Microfluidic Device prep->setup inject Inject Dye Solution setup->inject observe Observe and Record Flow inject->observe analyze Analyze Images/Data observe->analyze

Caption: Experimental workflow for flow visualization using a tracer dye.

Protocol for Studying Shear Stress Effects on Cultured Cells

This protocol outlines a method to investigate the influence of fluid shear stress on cellular signaling pathways, a critical aspect of understanding vascular biology and the cellular response to drugs.

Materials:

  • Cell culture-compatible microfluidic device (e.g., a parallel-plate flow chamber)

  • Cultured cells (e.g., endothelial cells like HUVECs)

  • Cell culture medium

  • This compound (for flow visualization and shear stress confirmation)

  • Syringe pump

  • Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting or immunofluorescence)

Procedure:

  • Cell Seeding:

    • Coat the microfluidic channel with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).

    • Seed the cells into the channel and allow them to adhere and form a confluent monolayer.

  • Application of Shear Stress:

    • Prepare two reservoirs of cell culture medium: one with and one without a low concentration of this compound. The dye is used to visualize the flow and confirm a stable flow profile.

    • Connect the microfluidic device to the syringe pump and perfuse the medium over the cells at a defined flow rate to generate a specific shear stress. The shear stress (τ) can be calculated for a parallel-plate flow chamber using the formula: τ = 6μQ / (wh²), where μ is the dynamic viscosity of the medium, Q is the volumetric flow rate, w is the channel width, and h is the channel height.

  • Experimental Duration:

    • Expose the cells to shear stress for the desired duration (e.g., minutes to hours) to investigate acute or chronic responses.

  • Downstream Analysis:

    • After exposure, lyse the cells within the device for biochemical analysis (e.g., Western blotting to detect phosphorylation of signaling proteins like Akt or ERK).

    • Alternatively, fix and permeabilize the cells in the device for immunofluorescence staining to visualize changes in protein localization or expression.

  • Control:

    • Maintain a static control (no flow) to compare with the cells exposed to shear stress.

Logical Flow for Shear Stress Experiment:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in Device culture Culture to Confluence seed->culture shear Apply Shear Stress (Flow) culture->shear static Static Control (No Flow) culture->static lyse Cell Lysis shear->lyse fix Fix and Stain shear->fix static->lyse static->fix analyze_biochem Biochemical Analysis lyse->analyze_biochem analyze_if Immunofluorescence fix->analyze_if

Caption: Workflow for investigating cellular responses to shear stress.

Application in Drug Development: Studying Shear Stress-Induced Signaling

Fluid shear stress is a critical regulator of cellular function, particularly in the vascular system.[9][10][11] Endothelial cells lining blood vessels are constantly exposed to shear stress from blood flow, which influences their morphology, proliferation, and gene expression.[12] Dysregulation of shear stress responses is implicated in various cardiovascular diseases.

In drug development, understanding how a therapeutic agent affects cells under physiological flow conditions is crucial. Microfluidic models of blood vessels, where tracer dyes like this compound can be used to visualize the flow, allow researchers to study the interplay between drug exposure and mechanical forces.[2][13]

Relevant Signaling Pathways:

Several signaling pathways are known to be activated by shear stress in endothelial cells, including:

  • PI3K/Akt Pathway: This pathway is involved in cell survival, growth, and proliferation and is activated by shear stress.

  • MAPK/ERK Pathway: This pathway plays a role in cell proliferation, differentiation, and migration and is also mechanosensitive.

  • eNOS Signaling: Shear stress is a major stimulus for the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS), which is a key regulator of vascular tone.[14]

By using the protocol described in section 3.2, researchers can investigate how a drug candidate modulates these and other signaling pathways in the presence of physiological shear stress. This provides a more accurate prediction of a drug's efficacy and potential side effects in a dynamic in vivo environment.

Signaling Pathway Diagram:

G Shear Fluid Shear Stress Receptor Cell Surface Receptor Shear->Receptor Drug Drug Candidate Drug->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Response Cellular Response (e.g., Proliferation, NO production) ERK->Response eNOS->Response

Caption: Simplified signaling cascade under fluid shear stress and drug influence.

Conclusion

This compound presents a viable and cost-effective option for use as a tracer dye in fluid dynamics studies relevant to biomedical research and drug development. While specific photophysical data for this dye is limited, its properties as a sulfonated pyrazolone azo dye suggest its utility in flow visualization. The protocols provided herein offer a starting point for researchers to employ this dye in microfluidic systems to study complex flow phenomena and to investigate the critical interplay between fluid mechanics, drug action, and cellular signaling. Further characterization of the fluorescence properties of this compound would enhance its quantitative applications in techniques such as Laser-Induced Fluorescence (LIF).

References

Application Notes and Protocols for C.I. Acid Yellow 42 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Acid Yellow 42 as a counterstain in histological preparations. While specific documented protocols for this compound in histology are not widely published, this guide offers a detailed protocol adapted from general principles of acid dye staining.

Introduction to this compound in Histology

This compound, an anionic azo dye, holds potential as a cytoplasmic counterstain in various histological staining procedures.[1][2] Its principle of action is based on the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components, primarily proteins in the cytoplasm, muscle, and connective tissue.[1] This interaction allows for the visualization of these structures in contrast to nuclear stains, such as hematoxylin (B73222).

Acid dyes are integral to many common staining techniques, including trichrome stains where they help differentiate tissue components like muscle and collagen.[1] While other yellow dyes such as Metanil Yellow and Tartrazine are more commonly cited in specific protocols, the physicochemical properties of this compound suggest its suitability for similar applications.[3][4]

Physicochemical Properties of this compound

A clear understanding of the dye's properties is essential for its effective application and for troubleshooting staining procedures.

PropertyValueReference
C.I. Name Acid Yellow 42[2]
C.I. Number 22910[2]
CAS Number 6375-55-9[2]
Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[2]
Molecular Weight 758.69 g/mol [2]
Appearance Bright yellow powder[5][6]
Solubility Soluble in water and ethanol (B145695)[5][6]

Experimental Protocols

The following is a generalized protocol for the use of this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Note: This protocol is an adaptation based on general acid dye staining principles and should be optimized for specific tissues and experimental requirements.

Preparation of Staining Solution

1% Stock Solution:

  • Dissolve 1 g of this compound powder in 100 mL of distilled water.

  • Stir until fully dissolved. Gentle heating may be applied if necessary.

  • Filter the solution to remove any undissolved particles.

  • Store in a well-labeled, airtight container at room temperature, protected from light.

Working Solution (e.g., 0.5%):

  • Dilute the 1% stock solution with distilled water. For a 0.5% solution, mix 50 mL of the stock solution with 50 mL of distilled water.

  • For enhanced staining, a small amount of acetic acid (e.g., 0.5-1.0%) can be added to the working solution to lower the pH.

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water for 5 minutes.

  • Nuclear Staining (Hematoxylin):

    • Stain in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.

    • Wash in running tap water for at least 5 minutes.

    • Blue the sections in a suitable bluing agent (e.g., Scott's tap water substitute or lithium carbonate solution) for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the 0.5% this compound working solution for 1-3 minutes. Staining time should be optimized based on tissue type and desired intensity.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (two changes of 1 minute each) and 100% ethanol (two changes of 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Visualizations

Histological Staining Workflow

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation Dehydration_Embedding Dehydration & Paraffin Embedding Fixation->Dehydration_Embedding Processing Sectioning Sectioning Dehydration_Embedding->Sectioning Microtomy Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining Rehydration->Nuclear_Stain Hematoxylin Differentiation Differentiation Nuclear_Stain->Differentiation Acid Alcohol Bluing Bluing Differentiation->Bluing Counterstain Counterstaining Bluing->Counterstain Acid Yellow 42 Dehydration_Final Dehydration Counterstain->Dehydration_Final Clearing Clearing Dehydration_Final->Clearing Xylene Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining of paraffin-embedded tissues.

Principle of Acid Dye Staining

G cluster_tissue Tissue Section cluster_dyes Staining Solutions Cytoplasm Cytoplasmic Proteins (+) Nucleus Nucleic Acids (-) AcidDye Acid Yellow 42 (-) AcidDye->Cytoplasm Electrostatic Attraction BasicDye Hematoxylin (+) BasicDye->Nucleus Electrostatic Attraction

Caption: Electrostatic interaction between charged dyes and tissue components.

References

Troubleshooting & Optimization

Troubleshooting C.I. Acid Yellow 42 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Yellow 42. Our aim is to help you address common challenges, particularly precipitation issues, encountered during your experiments.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound from aqueous solutions can compromise experimental results by altering the effective concentration of the dye and introducing particulate matter. This guide provides a systematic approach to identifying and resolving the root causes of precipitation.

Initial Observations and Potential Causes

First, observe the nature of the precipitation. Is it a fine powder, crystalline, or a gelatinous aggregate? The characteristics of the precipitate can offer clues to its cause. The primary factors leading to the precipitation of this compound are related to its solubility limits under specific experimental conditions.

Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose and resolve precipitation issues with this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Precipitation Observed check_concentration 1. Verify Concentration start->check_concentration check_temp 2. Assess Temperature check_concentration->check_temp Concentration within solubility limit? dilute Dilute Solution check_concentration->dilute No check_ph 3. Measure pH check_temp->check_ph Temperature stable and appropriate? heat Gently Warm Solution check_temp->heat No check_water_quality 4. Evaluate Water Quality check_ph->check_water_quality pH in optimal range? adjust_ph Adjust pH to Acidic Range check_ph->adjust_ph No check_contaminants 5. Consider Contaminants check_water_quality->check_contaminants Using high-purity water? use_di_water Use Deionized/Distilled Water check_water_quality->use_di_water No filter_solution Filter the Solution check_contaminants->filter_solution Contamination suspected? resolve Solution Implemented dilute->resolve heat->resolve adjust_ph->resolve use_di_water->resolve filter_solution->resolve

A logical workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and solubility of this compound?

A1: this compound is a bright yellow powder. It is an acid dye, soluble in water, forming a lemon-yellow solution.[1][2] It is also soluble in ethanol (B145695) and slightly soluble in acetone.[1][2]

PropertyValueReference
Molecular Formula C₃₂H₂₇N₈NaO₈S₂[1]
Molecular Weight 738.73 g/mol [2]
Water Solubility (20°C) 17.27 g/L[1]

Q2: What are the common causes of this compound precipitation?

A2: Precipitation of acid dyes like this compound is often due to one or more of the following factors:

  • Exceeding Solubility Limit: The concentration of the dye is higher than its solubility at the given temperature.

  • Temperature Changes: A decrease in temperature can significantly lower the solubility of the dye, causing it to precipitate out of the solution.

  • Incorrect pH: Acid dyes are generally more soluble in acidic to neutral conditions. A shift to a more alkaline pH can reduce solubility.

  • Water Hardness: The presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the formation of insoluble salts of the acid dye.

  • Presence of Salts: High concentrations of electrolytes can cause "salting out," reducing the solubility of the dye.

  • Contaminants: The presence of other chemicals or impurities can interact with the dye and cause it to precipitate.

Q3: How does temperature affect the solubility of this compound?

Q4: What is the optimal pH for dissolving this compound?

A4: For acid dyes, a slightly acidic to neutral pH is generally optimal for solubility. While the color of this compound is reportedly stable in concentrated hydrochloric acid and sodium hydroxide, its solubility can be affected.[1] For practical purposes, maintaining a pH in the range of 4-7 is a good starting point to ensure maximum solubility and prevent precipitation.

Q5: Are there any known biological interactions or effects on signaling pathways for this compound?

A5: Based on available scientific literature and safety data sheets, this compound is primarily used as a colorant in the textile, leather, and paper industries. There is no evidence to suggest that it is used in drug development or has any intended biological effects or interactions with cellular signaling pathways. Toxicological data indicates that it may be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.

Due to the lack of evidence for any specific biological signaling pathway interactions, a corresponding diagram cannot be provided as it would be speculative and not based on scientific fact.

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

This protocol is designed to prepare a stable aqueous stock solution of this compound while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • pH meter or pH strips

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Pasting: Place the powder in a beaker and add a small amount of deionized water to form a smooth, lump-free paste. This is a critical step to prevent the formation of clumps that are difficult to dissolve.

  • Dissolution: Gradually add the remaining volume of deionized water to the paste while continuously stirring with a magnetic stirrer.

  • Gentle Heating (if necessary): If the dye does not fully dissolve at room temperature, gently warm the solution on a heating plate to 40-50°C while stirring. Avoid boiling, as it may degrade the dye.

  • pH Adjustment (if necessary): Check the pH of the solution. If the solution is not slightly acidic or neutral, adjust the pH to a range of 5-7 using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Once the dye is fully dissolved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

  • Filtration (optional but recommended): For applications requiring high purity, filter the solution through a 0.22 µm or 0.45 µm filter to remove any micro-particulates.

  • Storage: Store the solution in a well-sealed container, protected from light. If precipitation occurs upon cooling, you may need to gently warm the solution before use.

Experimental Workflow for Investigating Precipitation

The following diagram illustrates a logical workflow for an experiment designed to identify the cause of this compound precipitation.

Experiment_Workflow cluster_params Parameters to Vary start Precipitation Issue prepare_solutions Prepare Test Solutions (Varying One Parameter) start->prepare_solutions param_conc Concentration prepare_solutions->param_conc param_temp Temperature prepare_solutions->param_temp param_ph pH prepare_solutions->param_ph param_water Water Type (Tap vs. DI) prepare_solutions->param_water observe Incubate and Observe for Precipitation param_conc->observe param_temp->observe param_ph->observe param_water->observe analyze Analyze Results to Identify Cause observe->analyze optimize Optimize Protocol analyze->optimize

An experimental workflow to determine the cause of precipitation.

References

Technical Support Center: C.I. Acid Yellow 42 Staining for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing C.I. Acid Yellow 42 for fluorescence microscopy.

Disclaimer

Information regarding the specific application of this compound for fluorescence microscopy is limited. The following protocols and troubleshooting advice are based on general principles of fluorescence staining and the known chemical properties of acid dyes. Researchers should use this information as a starting point and expect to perform optimization for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a bright yellow, water-soluble anionic dye.[1][2] While detailed fluorescence spectra for microscopy applications are not widely published, its lemon-yellow color in solution suggests it likely excites in the blue-to-green region of the spectrum and emits in the green-to-yellow region.[1] Users should determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or by testing standard filter sets on their fluorescence microscope.

Q2: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in an appropriate solvent and store it under protected conditions.

  • Preparation: Dissolve the this compound powder in distilled water or a buffer such as Phosphate Buffered Saline (PBS) to a concentration of 1-10 mg/mL. Gentle warming and vortexing can aid dissolution. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Storage: Store the stock solution in a light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil) at 4°C for short-term storage (up to a few weeks) or at -20°C for long-term storage (months).[3]

Q3: What is the mechanism of staining with this compound?

As an acid dye, this compound is anionic (negatively charged). In an acidic staining environment, proteins and other cellular components become protonated (positively charged). The negatively charged dye molecules then bind to these positively charged sites via electrostatic interactions.

Q4: Can I use this compound for live-cell imaging?

The suitability of this compound for live-cell imaging is not well-documented. Many staining procedures with acid dyes require fixation and permeabilization steps that are not compatible with live cells. It is recommended to perform toxicity assays and assess staining in live versus fixed cells to determine its applicability for your specific live-cell imaging experiments.

Q5: How can I prevent photobleaching of the this compound signal?

Photobleaching, or the fading of a fluorescent signal upon exposure to light, is a common issue in fluorescence microscopy.[4][5] To minimize photobleaching:

  • Use a mounting medium containing an antifade reagent.[5][6]

  • Minimize the exposure time of the sample to the excitation light.

  • Use the lowest possible excitation intensity that still provides a detectable signal.

  • Acquire images efficiently and avoid unnecessary repeated exposure of the same field of view.

  • Consider using antioxidants in your imaging buffer, as ascorbic acid can sometimes be used to retard dye photobleaching.[7]

Experimental Protocol: Staining of Fixed Cells with this compound

This protocol provides a general guideline. Optimization of incubation times, concentrations, and washing steps is highly recommended.

Materials:

  • This compound stock solution (1 mg/mL in distilled water)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Acidic staining buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0-5.0)

  • Mounting medium with antifade

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash briefly with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working staining solution by diluting the this compound stock solution in the acidic staining buffer. A starting concentration of 1-10 µg/mL is recommended. Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the stained cells three times with the acidic staining buffer for 5 minutes each to remove unbound dye. A final rinse with PBS may be performed.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with an appropriate filter set for yellow fluorescence.

Quantitative Data Summary

The following table provides a starting point for optimizing your staining protocol.

ParameterRecommended RangePurpose
Stock Solution Concentration 1-10 mg/mLTo create a concentrated, stable stock for dilution.
Working Solution Concentration 1-10 µg/mLThe final concentration for staining the sample. This will require titration for optimal signal-to-noise.[6][8]
Staining Buffer pH 4.0-5.0An acidic pH protonates cellular components, facilitating binding of the anionic dye.
Incubation Time 30-60 minutesThe duration of staining. This may need to be adjusted to increase signal or reduce background.[8]
Fixation Time 15 minutesTo preserve cellular structure.
Permeabilization Time 10 minutesTo allow the dye to access intracellular targets.

Troubleshooting Guide

Problem: No or Weak Fluorescence Signal

  • Question: I am not seeing any signal, or the signal is very faint. What could be the cause?

  • Answer:

    • Incorrect Filter Set: Ensure you are using the correct excitation and emission filters for a yellow fluorophore.

    • Low Staining Concentration: The concentration of the dye may be too low. Try increasing the concentration of this compound in your working solution.[6]

    • Insufficient Incubation Time: The staining time may be too short. Increase the incubation time to allow for more efficient binding.[8]

    • Suboptimal pH: The pH of your staining buffer may not be acidic enough to facilitate binding. Verify the pH and consider testing a lower pH.

    • Photobleaching: The signal may have been bleached during focusing or image acquisition. Use an antifade mounting medium and minimize light exposure.[5][6]

Problem: High Background Fluorescence

  • Question: My images have a high, non-specific background fluorescence that is obscuring my target structures. How can I reduce it?

  • Answer:

    • High Staining Concentration: The working solution of the dye may be too concentrated, leading to non-specific binding.[8] Perform a titration to find the optimal, lower concentration.

    • Insufficient Washing: Inadequate washing after staining can leave unbound dye on the sample. Increase the number and/or duration of the washing steps.[8]

    • Dye Aggregates: The staining solution may contain precipitated dye. Filter your stock and working solutions before use.

    • Autofluorescence: The cells or tissue themselves may be autofluorescent. Image an unstained control sample to assess the level of autofluorescence and consider using spectral unmixing or background subtraction during image analysis.

Problem: Uneven or Patchy Staining

  • Question: The staining is not uniform across my sample. What could be wrong?

  • Answer:

    • Inadequate Permeabilization: If targeting intracellular structures, permeabilization may be incomplete. Ensure the permeabilization step is sufficient.[8]

    • Uneven Reagent Application: Ensure the entire sample is evenly covered with the staining and washing solutions. Gentle agitation during incubation can help.[8]

    • Cell Clumping or Overgrowth: If cells are too dense or clumped, the dye may not penetrate evenly. Ensure you are working with a sub-confluent monolayer of cells.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (4% PFA) cell_culture->fixation wash1 Wash (3x PBS) fixation->wash1 perm Permeabilization (0.1% Triton X-100) wash1->perm wash2 Wash (3x PBS) perm->wash2 staining Incubate with this compound wash2->staining wash3 Wash (3x Acidic Buffer) staining->wash3 mounting Mount with Antifade Medium wash3->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized workflow for this compound staining.

troubleshooting_workflow cluster_solutions increase_conc Increase Dye Concentration increase_time Increase Incubation Time increase_conc->increase_time check_ph Verify/Lower Buffer pH increase_time->check_ph decrease_conc Decrease Dye Concentration increase_wash Increase Washing Steps decrease_conc->increase_wash filter_dye Filter Staining Solution increase_wash->filter_dye optimize_perm Optimize Permeabilization start Staining Issue? weak_signal Weak/No Signal? start->weak_signal high_bg High Background? start->high_bg patchy Patchy Staining? start->patchy weak_signal->increase_conc Yes weak_signal->high_bg No high_bg->decrease_conc Yes high_bg->patchy No patchy->optimize_perm Yes

Caption: A logical workflow for troubleshooting common staining problems.

References

How to reduce background noise with C.I. Acid Yellow 42 staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Yellow 42 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their staining protocols. The following recommendations are based on general principles for acid dye staining and should be adapted to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background staining with this compound?

High background staining can arise from several factors, including but not limited to:

  • Inadequate Washing: Insufficient or improper washing steps after staining can leave unbound dye on the substrate, leading to a general increase in background.

  • Suboptimal pH of Staining Solution: The pH of the staining solution is critical. Acid dyes bind to positively charged groups on proteins. An acidic environment enhances these interactions, but a pH that is too low may increase non-specific binding.

  • Excessive Incubation Time or Temperature: Longer incubation times and higher temperatures can promote non-specific binding of the dye to the substrate.

  • Impure Protein Samples: Contaminating proteins in your sample can non-specifically bind the dye, contributing to background noise.

Q2: How can I optimize the washing steps to reduce background?

Optimizing your wash protocol is a critical step in reducing background noise. Consider the following:

  • Increase the number and duration of washes: This will help to remove unbound dye more effectively.

  • Increase the volume of wash buffer: Using a larger volume of wash buffer can help to dilute and remove excess dye.

  • Incorporate a detergent: Adding a non-ionic detergent, such as Tween-20, to your wash buffer can help to disrupt non-specific binding interactions.

Q3: Can the concentration of this compound in the staining solution affect background?

Yes, a high concentration of the dye can lead to increased non-specific binding and higher background. It is advisable to determine the lowest effective concentration that provides a satisfactory specific signal through a series of titration experiments.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and resolve common issues encountered during this compound staining.

Problem: High Background Staining

High background can obscure specific signals and make data interpretation difficult. The following workflow can help you diagnose and resolve this issue.

High_Background_Troubleshooting start High Background Observed wash Optimize Washing Protocol - Increase wash duration/frequency - Increase wash buffer volume - Add Tween-20 to wash buffer start->wash stain_solution Adjust Staining Solution - Decrease dye concentration - Optimize pH (raise slightly) wash->stain_solution If background persists incubation Modify Incubation Conditions - Decrease incubation time - Lower incubation temperature stain_solution->incubation If background persists blocking Incorporate a Blocking Step - Use BSA or non-fat dry milk incubation->blocking If background persists end Background Reduced blocking->end

Caption: Troubleshooting workflow for high background staining.

Problem: Weak or No Specific Signal

A faint or absent signal can be due to issues with the staining protocol or the sample itself.

Weak_Signal_Troubleshooting start Weak/No Signal fixation Verify Fixation Step - Ensure adequate fixation time - Use appropriate fixative start->fixation stain_solution Adjust Staining Solution - Increase dye concentration - Optimize pH (lower slightly) fixation->stain_solution If signal is still weak incubation Modify Incubation Conditions - Increase incubation time - Increase incubation temperature stain_solution->incubation If signal is still weak end Signal Improved incubation->end

Caption: Troubleshooting workflow for weak or no specific signal.

Experimental Protocols

The following is a generalized protocol for staining protein gels with this compound. This protocol should be optimized for your specific application.

General Protein Gel Staining Protocol
  • Fixation: After electrophoresis, fix the protein gel in a solution of 40% methanol (B129727) and 10% acetic acid for at least 1 hour. This step is crucial for precipitating the proteins within the gel matrix.

  • Washing: Wash the gel with deionized water for 10-15 minutes to remove the fixation solution.

  • Staining: Prepare the staining solution with this compound (see table below for recommended starting concentrations). Incubate the gel in the staining solution for a predetermined time.

  • Destaining/Washing: Wash the gel extensively with a wash buffer (e.g., deionized water or a buffer containing a low concentration of acetic acid and/or Tween-20) until the desired signal-to-noise ratio is achieved.

Recommended Starting Concentrations and Conditions

The following table provides recommended starting ranges for various components and conditions. These should be optimized for your specific experimental setup.

Component / ParameterRecommended Starting RangePurpose
This compound0.01% - 0.1% (w/v)Primary staining agent
Acetic Acid in Buffer1% - 5% (v/v)To create an acidic environment for optimal dye binding
Blocking Agent (e.g., BSA)1% - 5% (w/v)To reduce non-specific background staining
Tween-20 in Wash Buffer0.05% - 0.1% (v/v)To aid in the removal of unbound dye
Incubation Temperature4°C - Room TemperatureTo modulate the rate of staining and non-specific binding
Incubation Time15 - 60 minutesTo control the extent of staining

Signaling Pathways and Logical Relationships

The binding of acid dyes like this compound is governed by electrostatic interactions. The following diagram illustrates the basic principle.

Staining_Principle cluster_protein Protein cluster_dye This compound protein Positively Charged Amino Acid Residues (e.g., Lys, Arg) dye Negatively Charged Sulfonate Groups protein->dye Electrostatic Interaction (in acidic conditions)

Caption: Principle of this compound binding to proteins.

Improving the signal-to-noise ratio of C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of C.I. Acid Yellow 42 in experimental applications. Given that this compound is primarily an industrial dye, its use in high-sensitivity microscopic or fluorescence-based assays may require significant optimization.

Troubleshooting Guides

Low signal-to-noise ratio can manifest as weak signals, high background, or both. The following table outlines common issues and potential solutions when using this compound.

Problem Potential Cause Recommended Solution
Weak or No Signal Inappropriate Dye Concentration: The concentration of Acid Yellow 42 may be too low for detection.Systematically increase the dye concentration. Start with a low concentration (e.g., 0.1 µM) and titrate up to a higher concentration (e.g., 10 µM) to find the optimal signal intensity without significantly increasing the background.[1][2]
Suboptimal pH: As an acid dye, the binding efficiency of this compound is pH-dependent.[3][4][5]Optimize the pH of the staining buffer. For acidic dyes, a lower pH (more acidic environment) generally enhances binding to positively charged components in the sample.[4][5] Test a range of pH values (e.g., pH 4.0 to 6.0).
Photobleaching: The fluorophore may be degrading due to excessive exposure to excitation light.[1][6]Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium to protect the sample.[1] Acquire images efficiently to minimize exposure time.
Quenching: The fluorescence of the dye may be quenched by components in the sample or buffer, or by self-quenching at high concentrations.[7] As an azo dye, this compound may be susceptible to certain quenching mechanisms.[8][9]Identify and remove potential quenching agents (e.g., certain metal ions, iodide).[7] Avoid excessively high dye concentrations which can lead to self-quenching.[7]
High Background Excessive Dye Concentration: A high concentration of the dye can lead to non-specific binding and high background fluorescence.[1][10]Reduce the dye concentration. The optimal concentration should provide a strong signal with minimal background.[1]
Inadequate Washing: Insufficient washing after staining can leave unbound dye molecules, contributing to high background.[11]Increase the number and duration of washing steps after the staining incubation. Consider using a wash buffer with a slightly different pH or ionic strength to facilitate the removal of non-specifically bound dye.
Autofluorescence: The sample itself may have endogenous fluorescence that overlaps with the emission of Acid Yellow 42.[10][11][12]Include an unstained control to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool or selecting filters that minimize the detection of autofluorescence.
Dye Aggregation: At high concentrations or in certain buffer conditions, the dye molecules may aggregate, leading to punctate background staining.[7]Prepare fresh dye solutions and filter them before use to remove any aggregates. Optimize the buffer composition to ensure dye solubility.
Signal Variability Inconsistent Staining Protocol: Variations in incubation time, temperature, or reagent concentrations can lead to inconsistent results.Standardize all steps of the staining protocol, including incubation times, temperatures, and the preparation of all solutions.
Sample Preparation Artifacts: Issues such as improper fixation can affect dye binding and lead to uneven staining.[3]Optimize the sample preparation protocol. Ensure consistent and thorough fixation of the biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a water-soluble, bright yellow powder.[13][14] It is classified as a double azo dye.[13] Its molecular formula is C₃₂H₂₄N₈Na₂O₈S₂.[13][15] It is primarily used for dyeing wool, silk, nylon, leather, and paper.[13][16]

Q2: I am observing a very weak signal. What is the first parameter I should optimize?

The first parameters to optimize for a weak signal are the dye concentration and the pH of the staining solution.[1][11] As an acid dye, its binding is often enhanced in an acidic environment, so testing a range of pH values is crucial.[3][4] Concurrently, titrating the dye concentration will help in finding a balance between a strong signal and low background.[1][2]

Q3: My background is very high, making it difficult to distinguish the signal. What can I do?

High background is often caused by an overly high dye concentration or inadequate washing.[1][11] Try reducing the dye concentration and increasing the stringency of your post-staining washes.[11] Filtering the dye solution before use can also help remove any aggregates that may contribute to background noise.

Q4: Can this compound be used for fluorescence microscopy?

While this compound is primarily a textile dye, as a conjugated aromatic molecule, it may possess fluorescent properties. However, its efficiency as a fluorophore for high-resolution imaging is not well-documented in scientific literature. Significant optimization of the staining protocol and imaging parameters will likely be required to achieve a satisfactory signal-to-noise ratio.

Q5: What are the potential quenching mechanisms for an azo dye like this compound?

Azo dyes can be susceptible to fluorescence quenching.[8][9] Potential mechanisms include Förster Resonance Energy Transfer (FRET) if there are suitable acceptor molecules in proximity, and static quenching where a non-fluorescent complex is formed.[7] Environmental factors such as the presence of certain ions or high concentrations of the dye itself (self-quenching) can also reduce the fluorescence signal.[7]

Experimental Protocols

Protocol 1: Optimization of Staining pH

Objective: To determine the optimal pH for this compound staining to maximize the signal-to-noise ratio.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.

  • Prepare Staining Buffers: Prepare a series of buffers with varying pH values (e.g., 0.1 M acetate (B1210297) buffer for pH 4.0, 4.5, 5.0, and 5.5; 0.1 M phosphate (B84403) buffer for pH 6.0).

  • Prepare Working Solutions: For each pH value, dilute the this compound stock solution to a final concentration of 1 µM in the corresponding buffer.

  • Sample Preparation: Prepare your biological samples (e.g., cells on coverslips or tissue sections) according to your standard fixation and permeabilization protocol.

  • Staining: Incubate the samples with the different pH working solutions for a fixed duration (e.g., 30 minutes) at room temperature, protected from light.

  • Washing: Wash the samples three times with the corresponding pH buffer without the dye.

  • Mounting and Imaging: Mount the samples in an appropriate mounting medium and image using a fluorescence microscope with suitable excitation and emission filters.

  • Analysis: Quantify the signal intensity and background for each pH condition to determine the optimal pH that yields the highest signal-to-noise ratio.

Protocol 2: Titration of Dye Concentration

Objective: To determine the optimal concentration of this compound that provides a strong signal with minimal background.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.

  • Prepare Working Solutions: Prepare a series of dilutions of the dye in the optimal pH buffer determined from Protocol 1 (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM).

  • Sample Preparation: Prepare your samples as in Protocol 1.

  • Staining: Incubate the samples with the different concentrations of the dye for a fixed duration (e.g., 30 minutes) at room temperature, protected from light.

  • Washing: Wash the samples three times with the staining buffer (without the dye).

  • Mounting and Imaging: Mount and image the samples as in Protocol 1.

  • Analysis: Quantify the signal and background intensities to identify the concentration that provides the best signal-to-noise ratio.

Visualizations

experimental_workflow cluster_prep Sample & Solution Preparation cluster_stain Staining & Washing cluster_analysis Imaging & Analysis Sample Prepare Biological Sample Incubate Incubate with Dye Sample->Incubate Stock Prepare Dye Stock Solution Stock->Incubate Buffer Prepare Buffers (Varying pH/Concentration) Buffer->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Image Fluorescence Imaging Wash->Image Analyze Quantify SNR Image->Analyze

Caption: A generalized workflow for optimizing the staining protocol of this compound.

troubleshooting_logic Start Low Signal-to-Noise Ratio WeakSignal Is the signal weak? Start->WeakSignal HighBg Is the background high? WeakSignal->HighBg No CheckConc_pH Optimize Dye Concentration & pH WeakSignal->CheckConc_pH Yes CheckWash Improve Washing Steps HighBg->CheckWash Yes End Re-evaluate Staining Protocol HighBg->End No CheckQuench Investigate Quenching & Photobleaching CheckConc_pH->CheckQuench CheckQuench->End CheckAutoF Assess Autofluorescence CheckWash->CheckAutoF CheckAutoF->End

Caption: A logical workflow for troubleshooting common issues affecting the signal-to-noise ratio.

References

Investigational Use of C.I. Acid Yellow 42 for Protein Gel Staining: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: C.I. Acid Yellow 42 is not a commonly documented or validated stain for the visualization of proteins in polyacrylamide gels. The information provided herein is intended for research and development purposes only and is based on the general principles of protein staining with acid and fluorescent dyes. The protocols and troubleshooting guides are investigational and will require optimization and validation by the end-user.

Frequently Asked Questions (FAQs)

Q1: Is this compound a standard stain for protein gels?

A1: No, this compound is not a standard or commonly used stain for protein visualization in polyacrylamide gels. The most widely used stains are Coomassie Brilliant Blue, silver stain, and various fluorescent stains. This guide provides an investigational framework for researchers interested in exploring its potential use.

Q2: What are the potential advantages of using this compound?

A2: As an acid dye, this compound may bind to proteins in a manner similar to Coomassie Blue. Additionally, its inherent fluorescent properties could potentially offer higher sensitivity compared to colorimetric stains, allowing for the detection of lower abundance proteins.

Q3: What are the known properties of this compound?

A3: this compound, also known as C.I. 22910, is a bright yellow powder that is soluble in water and ethanol.[1][2] It is an acidic dye, suggesting it will bind to the basic amino acid residues in proteins.[3][4] It also possesses fluorescent properties.

Q4: What safety precautions should be taken when working with this compound?

A4: As with any chemical, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

Investigational Experimental Protocol

This protocol is a starting point and is adapted from general methods for staining with acid dyes and fluorescent dyes. Optimization of staining and destaining times, as well as solution concentrations, will be necessary.

Solutions Required:
  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Staining Solution (Investigational): 0.1% (w/v) this compound in 10% (v/v) Acetic Acid. Start with a low concentration and optimize as needed.

  • Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water.

  • Wash Solution: Deionized water.

Procedure:
  • Fixation: After electrophoresis, place the polyacrylamide gel in a clean container with a sufficient volume of Fixing Solution to completely submerge the gel. Agitate gently on a shaker for 30-60 minutes at room temperature. This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances like SDS.

  • Staining: Discard the Fixing Solution and replace it with the investigational Staining Solution. Incubate the gel with gentle agitation for 1-2 hours at room temperature. Protect the staining container from light to minimize potential photobleaching of the fluorescent dye.

  • Destaining: Remove the Staining Solution. Add Destaining Solution and agitate gently. The destaining process removes background stain from the gel, increasing the contrast of the protein bands. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a low-background. This may take several hours.

  • Washing and Visualization: Once destaining is complete, wash the gel with deionized water to remove residual destaining solution. For visualization, the gel can be viewed under visible light. To leverage its fluorescent properties, use a UV or blue-light transilluminator. The optimal excitation and emission wavelengths for this compound will need to be determined experimentally.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Weak Protein Bands 1. Insufficient protein loading.2. Inefficient staining.3. Over-destaining.1. Increase the amount of protein loaded onto the gel.2. Increase the concentration of this compound in the staining solution or increase the staining time.3. Reduce the destaining time or use a more dilute destaining solution. Monitor the destaining process closely.
High Background Staining 1. Insufficient destaining.2. Residual SDS in the gel interfering with staining.1. Increase the destaining time and the frequency of destaining solution changes.2. Ensure the fixation step is performed adequately to remove SDS. Consider adding a water wash step before fixation.
Smears or Fuzzy Bands 1. Protein degradation in the sample.2. Incomplete protein denaturation.3. Diffusion of proteins out of the gel.1. Add protease inhibitors to your sample buffer.2. Ensure your sample buffer contains sufficient SDS and reducing agent and that samples are heated properly before loading.3. Ensure the fixation step is not skipped, as this helps to lock the proteins in the gel matrix.
Uneven Staining 1. Gel not fully submerged in solutions.2. Inadequate agitation during staining/destaining.1. Use a sufficient volume of each solution to ensure the gel is completely covered.2. Maintain gentle and consistent agitation throughout the staining and destaining steps.
Fluorescent Signal Fades Quickly 1. Photobleaching.1. Minimize the exposure of the stained gel to the excitation light source.2. Image the gel promptly after staining and destaining.

Quantitative Data Summary (Hypothetical Comparison)

Since no quantitative data exists for this compound in protein gel staining, the following table provides a hypothetical comparison with established stains to serve as a benchmark for your investigational work. The values for this compound are speculative and would need to be determined experimentally.

Stain Sensitivity (approx. ng of protein) Linear Dynamic Range (approx.) Staining Time Destaining Required Compatibility with Mass Spectrometry
Coomassie Brilliant Blue R-250 30-10020-fold30-60 minYesYes
Silver Staining 0.5-510-fold1-2 hoursNo (but has stop solution)Can be challenging
SYPRO™ Ruby (Fluorescent) 1-10>1000-fold3-4 hoursNoYes
This compound (Investigational) To be determinedTo be determinedTo be determinedLikely YesTo be determined

Experimental Workflow & Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for protein gel staining and a logical approach for troubleshooting common issues.

experimental_workflow cluster_prep Sample & Gel Preparation cluster_stain Staining Procedure cluster_analysis Analysis prep Protein Sample Preparation sds_page SDS-PAGE prep->sds_page fixation Fixation (Methanol/Acetic Acid) sds_page->fixation staining Staining (this compound) fixation->staining destaining Destaining (Methanol/Acetic Acid) staining->destaining wash Final Wash (Deionized Water) destaining->wash visualization Visualization (Visible/Fluorescent Light) wash->visualization documentation Image Capture & Analysis visualization->documentation

Caption: General experimental workflow for protein gel staining.

troubleshooting_logic node_action Use Protease Inhibitors Optimize Sample Denaturation Ensure Proper Fixation start Poor Staining Result? weak_signal Weak or No Bands? start->weak_signal Check Intensity weak_signal->node_action Yes high_bg High Background? weak_signal->high_bg No high_bg->node_action Yes smears Smears or Fuzzy Bands? high_bg->smears No smears->node_action Yes

Caption: Troubleshooting logic for common protein gel staining issues.

References

C.I. Acid Yellow 42 compatibility with different fixatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of C.I. Acid Yellow 42, addressing common questions and troubleshooting potential issues during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bright, lemon-yellow acid dye.[1][2] It is a powder that is soluble in water and ethanol (B145695), and slightly soluble in acetone.[1][2] Chemically, it is a double azo dye with the molecular formula C₃₂H₂₄N₈Na₂O₈S₂.[1] It is primarily used in the textile and leather industries for dyeing wool, silk, and polyamide fibers.[1][3]

Q2: What is the mechanism of action for acid dyes like this compound?

Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, proteins and other tissue components become positively charged. The negatively charged dye molecules then bind to these positively charged sites through electrostatic interactions, leading to staining. The effectiveness of staining is therefore dependent on the pH of the staining solution and the isoelectric point of the proteins being stained.

Q3: What are the safety precautions for handling this compound?

This compound may cause eye and skin irritation, and the dust can be irritating to the mucous membranes and upper respiratory tract.[4] It is harmful if swallowed.[4] When handling this dye, it is important to use personal protective equipment, including safety goggles, gloves, and a respirator if dust is generated.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

Fixative Compatibility

The compatibility of this compound with various fixatives has not been extensively documented in scientific literature for histological applications. However, based on the chemical properties of acid dyes and common fixatives, we can infer potential compatibility. Acidic fixatives are generally recommended for use with acid dyes as they can enhance the binding of the anionic dye to the tissue proteins by lowering the pH.

Below is a table summarizing common fixatives and their potential compatibility with this compound.

FixativeCompositionRecommended ForPotential Compatibility with this compound
Bouin's Solution Picric Acid, Formaldehyde, Acetic AcidTrichrome stains, glycogen (B147801) preservation, GI biopsies[5]Good: The acidic nature of Bouin's solution is likely to enhance the staining of acid dyes. The picric acid itself imparts a yellow color which must be washed out.[5]
Hollande's Fixative Copper Acetate, Picric Acid, Formaldehyde, Acetic AcidDecalcification of small bone specimens, GI tract[5]Good: Similar to Bouin's, its acidic nature should be compatible.
Alcoholic Formalin Formaldehyde, EthanolFixation of large fatty specimens (e.g., breast)[5]Fair to Good: The combination of a cross-linking agent (formaldehyde) and a denaturing agent (ethanol) should preserve proteins for staining. The pH is less acidic than Bouin's, so staining intensity might be lower without pH adjustment of the dye solution.
10% Neutral Buffered Formalin (NBF) Formaldehyde, Sodium Phosphate (monobasic and dibasic)Routine fixation, immunohistochemistryFair: NBF is the most common fixative. While it preserves a wide range of tissue components, the neutral pH may not be optimal for initial binding of an acid dye. Acidification of the staining solution will be critical for good results.
Carnoy's Fixative Ethanol, Chloroform, Acetic AcidNuclear preservation, glycogen, nucleic acidsGood: The acidic component and the precipitating nature of this fixative should provide good conditions for acid dye staining.

Experimental Protocols

The following is a general, hypothetical protocol for staining tissue sections with this compound. Note: This protocol is a starting point and will likely require optimization for your specific tissue and application.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Fixed, paraffin-embedded tissue sections on slides

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes of 5 minutes each.

    • Immerse in 100% ethanol: 2 changes of 3 minutes each.

    • Immerse in 95% ethanol: 2 changes of 3 minutes each.

    • Immerse in 70% ethanol: 2 changes of 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Prepare the working staining solution:

      • 1% this compound stock solution: 10 ml

      • Distilled water: 90 ml

      • Glacial acetic acid: 1 ml (to acidify the solution, target pH 2.5-3.5)

    • Immerse slides in the working staining solution for 5-10 minutes.

  • Washing and Differentiation:

    • Rinse slides briefly in a 1% acetic acid solution to remove excess stain.

    • (Optional) Differentiate in 70% ethanol for 30-60 seconds to remove background staining. Monitor microscopically.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols: 95% ethanol (2 minutes), 100% ethanol (2 changes of 2 minutes each).

    • Clear in xylene: 2 changes of 3 minutes each.

    • Coverslip with a permanent mounting medium.

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol -> Water) Deparaffinization->Rehydration Staining Stain with This compound (Acidified Solution) Rehydration->Staining Rinse Rinse (1% Acetic Acid) Staining->Rinse Differentiation Differentiate (70% Ethanol) Rinse->Differentiation Dehydration Dehydration (Graded Ethanol) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Troubleshooting_Guide cluster_weak Weak or No Staining cluster_background High Background cluster_precipitate Precipitate on Slide Start Staining Issue Identified Weak_Stain Check pH of Staining Solution Start->Weak_Stain High_Background Review Staining/ Rinse Time Start->High_Background Precipitate Check Staining Solution Start->Precipitate Adjust_pH Adjust to pH 2.5-3.5 Weak_Stain->Adjust_pH pH > 4? Increase_Time Increase Staining Time Weak_Stain->Increase_Time pH OK? Change_Fixative Consider Acidic Fixative Increase_Time->Change_Fixative Still weak? Reduce_Time Reduce Staining Time High_Background->Reduce_Time Overstaining? Improve_Rinse Improve Acetic Acid Rinse High_Background->Improve_Rinse Rinse adequate? Differentiate Differentiate with 70% Ethanol Improve_Rinse->Differentiate Still high? Filter_Solution Filter Solution Before Use Precipitate->Filter_Solution Fresh_Solution Prepare Fresh Solution Filter_Solution->Fresh_Solution Still precipitates?

References

Solving uneven staining with C.I. Acid Yellow 42 in tissue sections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Yellow 42. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the histological staining of tissue sections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain tissue?

A1: this compound is an anionic acid dye. In histology, its staining mechanism is based on electrostatic interactions. The dye carries a negative charge (anionic) and binds to components in the tissue that have a positive charge (cationic) at an acidic pH.[1] These positively charged sites are primarily amino groups on proteins found in the cytoplasm, connective tissue, and muscle, which are consequently termed "acidophilic".[2][3]

Q2: Why is the pH of the staining solution critical for Acid Yellow 42?

A2: The pH of the staining solution is a crucial factor because it determines the charge of the tissue proteins.[4] In an acidic environment (low pH), the amino groups (-NH₂) in proteins gain a proton (H+) and become positively charged (-NH₃⁺).[5] This increase in positive charges enhances the binding of the negatively charged Acid Yellow 42, leading to more intense and rapid staining.[4][5] A neutral or alkaline pH will result in weak or no staining as the tissue proteins will lack the necessary positive charge.[4]

Q3: What is the optimal pH range for staining with this compound?

A3: For most acid dyes used in histology, a pH range of 2.5 to 5.0 is recommended. To maximize the reactivity of tissue amino groups, a pH between 3.0 and 4.0 is often optimal.[4] It is advisable to experimentally determine the ideal pH for your specific tissue type and protocol.

Q4: Can this compound be used in trichrome staining methods?

A4: Yes, small molecular weight yellow acid dyes are often used in trichrome staining procedures, typically to stain erythrocytes.[6] While specific protocols for this compound in common trichrome methods like Masson's are not extensively documented, it could potentially be adapted for this purpose, requiring optimization of concentration and timing.

Troubleshooting Guide: Uneven Staining

Uneven, patchy, or blotchy staining is a common artifact in histology. The following guide addresses the most frequent causes and provides systematic solutions.

Problem 1: Blotchy or Patchy Staining (Irregular Dark and Light Areas)

This issue is often a result of the dye not having uniform access to the entire tissue section.

Potential Cause Recommended Solution Detailed Explanation
Incomplete Deparaffinization Ensure xylene and alcohol baths are fresh. Increase incubation time in xylene to ensure all paraffin (B1166041) is removed.Residual paraffin wax will block the aqueous dye solution from penetrating the tissue, leading to unstained or lightly stained patches.[7][8] If sections appear milky when moved from xylene to alcohol, it's a sign of water contamination in the xylene or incomplete dehydration, which can also affect deparaffinization.[9]
Poor or Uneven Fixation Follow a standardized and validated fixation protocol appropriate for the tissue type. Ensure the fixative volume is adequate (15-20x the tissue volume) and fixation time is sufficient.Fixation cross-links proteins and preserves tissue structure. If fixation is delayed or incomplete, it can lead to autolysis and uneven dye binding.
Air Bubbles Trapped on Slide When immersing slides in staining solutions, do so at a slight angle to allow air bubbles to escape. Gently tap the slide rack if bubbles are observed.Air bubbles act as a physical barrier, preventing the staining solution from reaching the tissue surface beneath them.
Dye Aggregation/Precipitation Filter the staining solution immediately before use, especially if it has been stored for a long period.Clumps of dye can deposit onto the tissue section, causing dark, irregular spots. Filtering removes these aggregates.
Contaminated Reagents Use fresh, clean reagents for all steps. Ensure water baths and staining dishes are free of contaminants.Floaters or contaminants from dirty water baths or reagents can settle on the tissue and interfere with staining.[10]
Problem 2: Staining is Darker at the Edges of the Tissue

This "edge effect" can obscure morphological details at the periphery of the section.

Potential Cause Recommended Solution Detailed Explanation
Tissue Drying During Staining Keep slides moist throughout the entire staining procedure. Do not allow sections to dry out between steps.If the section begins to dry, the dye can concentrate at the edges where evaporation occurs most rapidly, leading to a darker rim.[7]
Incomplete Reagent Coverage Ensure the entire tissue section is fully immersed in all solutions. Use staining dishes with sufficient volume.If the top or edges of the tissue are not fully covered by the reagent, this can lead to uneven processing and staining.
Over-fixation Artifact Reduce fixation time or ensure the tissue block size is appropriate for the fixation protocol.The outer edges of a tissue block can sometimes become over-fixed, which may alter protein conformation and lead to increased dye binding in those areas.
Problem 3: Gradient of Staining Intensity Across the Slide

This is typically a procedural issue related to reagent application.

Potential Cause Recommended Solution Detailed Explanation
Uneven Reagent Application If staining manually, ensure the slide is level and that reagents are applied evenly across the entire surface.Pooling of reagents on one side of the slide will result in longer contact time and more intense staining in that area.
Automated Stainer Malfunction Check automated stainer for clogged nozzles or malfunctions that could lead to uneven reagent dispensing. Perform regular maintenance as per the manufacturer's instructions.Issues with automated systems can lead to inconsistent reagent delivery across a batch of slides.
Uneven Section Thickness Ensure the microtome is properly maintained and that sectioning technique is consistent.Thicker areas of a tissue section will contain more protein and thus bind more dye, appearing darker than thinner areas.[10]

Experimental Protocols

Protocol 1: Standard Deparaffinization and Rehydration

This procedure must be performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections prior to staining.

  • Xylene: Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.[11]

  • 100% Ethanol (B145695): Immerse slides in two changes of 100% ethanol for 3 minutes each to remove xylene.[1][11]

  • 95% Ethanol: Immerse slides in two changes of 95% ethanol for 3 minutes each.[1][12]

  • 70% Ethanol: Immerse slides in 70% ethanol for 3 minutes.[1][11]

  • Running Water: Rinse gently in running tap water to remove alcohol.[11]

Protocol 2: General Staining with this compound

This is a baseline protocol that should be optimized for your specific application.

Reagent Preparation:

  • 1% Stock Solution: Dissolve 1.0 g of this compound powder in 100 mL of distilled water. Mix thoroughly and filter to remove any undissolved particles.[13]

  • Working Staining Solution (pH 3.5 - 4.0):

    • Take 10 mL of the 1% stock solution.

    • Add 90 mL of distilled water.

    • Add 1-2 mL of 1% acetic acid.

    • Verify the final pH with a calibrated pH meter and adjust as necessary using dilute acetic acid.[4]

Staining Procedure:

  • Deparaffinization and Rehydration: Follow Protocol 1.

  • Staining: Immerse slides in the working this compound solution for 1-5 minutes. (Time is a key parameter for optimization).[1]

  • Rinsing: Briefly rinse slides in distilled water to remove excess stain.[1]

  • Differentiation (Optional): If staining is too intense, briefly dip slides in 70-95% ethanol. This step removes excess dye and must be carefully controlled.[8]

  • Dehydration:

    • 95% Ethanol: 2 changes, 1 minute each.[1]

    • 100% Ethanol: 2 changes, 2 minutes each.[1]

  • Clearing:

    • Xylene (or substitute): 2 changes, 5 minutes each.[1]

  • Mounting: Apply a permanent mounting medium and coverslip.

Visualizations

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash Rinse in Water Rehydration->Wash Stain Stain in Acid Yellow 42 (pH 3.5-4.0) Wash->Stain Rinse Rinse in Water Stain->Rinse Differentiate Differentiate (Optional) (Ethanol) Rinse->Differentiate Dehydrate Dehydration (Graded Alcohols) Rinse->Dehydrate Skip Differentiation Differentiate->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mount & Coverslip Clear->Mount G start Uneven Staining Observed deparaffinization Check Deparaffinization (Fresh Xylene/Alcohols?) start->deparaffinization Patchy/Blotchy? procedure Review Staining Procedure (Drying? Bubbles? Coverage?) start->procedure Edge Effects or Gradients? fixation Review Fixation Protocol (Time/Method Correct?) deparaffinization->fixation sectioning Examine Section Thickness (Is it uniform?) fixation->sectioning reagents Check Reagents (Dye Filtered? Contamination?) sectioning->reagents ph_check Verify Staining Solution pH (In optimal range 3.0-4.0?) reagents->ph_check procedure->reagents solution Re-stain with Optimized Protocol ph_check->solution

References

Technical Support Center: C.I. Acid Yellow 42 Quantum Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for maximizing the fluorescence quantum yield of C.I. Acid Yellow 42 in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is not fluorescing or the signal is extremely weak. What is the primary reason for this?

A1: this compound is a double azo dye. The azo group (N=N) is known to be a fluorescence quencher, which can lead to a naturally low quantum yield.[1] The molecular structure allows for non-radiative decay pathways, such as photoisomerization, which compete with fluorescence.[2] Maximizing the quantum yield often involves restricting these non-radiative decay processes.

Q2: I observe a significant drop in fluorescence intensity at higher concentrations of the dye. What could be the cause?

A2: This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, dye molecules can form non-fluorescent aggregates (dimers or higher-order stacks). To mitigate this, it is recommended to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[3]

Q3: How does the choice of solvent affect the quantum yield of this compound?

Q4: My fluorescence readings are inconsistent between experiments. What are common sources of error?

A4: Inconsistent fluorescence measurements can stem from several factors:

  • Instrumental Drift: Variations in the excitation lamp intensity or detector sensitivity over time can cause fluctuations. Regular calibration of your fluorometer is essential.[3]

  • Sample Preparation: Inaccuracies in concentration, presence of fluorescent impurities in the solvent or on glassware, and failure to control for temperature can all lead to variability.[3]

  • Photodegradation: Azo dyes can be susceptible to photobleaching or degradation upon prolonged exposure to the excitation light.[2] It is recommended to minimize light exposure and acquire data efficiently.

  • Presence of Quenchers: Dissolved oxygen in the solvent can quench fluorescence. For sensitive measurements, deoxygenating the solvent by purging with nitrogen or argon may be necessary. Additionally, the presence of certain metal ions can also lead to quenching.[4]

Q5: I have noticed a change in the color of my this compound solution upon adding certain reagents. How does this relate to fluorescence?

A5: this compound is known to change color in the presence of certain metal ions; for instance, it becomes slightly reddish-dark with copper ions and dark green with iron ions.[5][6] This indicates a complex formation between the dye and the metal ion, which will almost certainly alter the fluorescence properties, often leading to quenching.[4][7] It is crucial to use high-purity water and reagents to avoid unintended metal ion contamination.

Troubleshooting Guide: Low Quantum Yield

If you are experiencing lower than expected quantum yield, follow this troubleshooting workflow.

TroubleshootingWorkflow start Low Quantum Yield Observed check_concentration Is Absorbance at λex < 0.1? start->check_concentration check_purity Are Dye and Solvents High Purity? check_concentration->check_purity Yes dilute Dilute Sample check_concentration->dilute No check_instrument Is Fluorometer Calibrated and Optimized? check_purity->check_instrument Yes purify Use Spectroscopic Grade Solvents Verify Dye Purity check_purity->purify No check_environment Have Environmental Factors Been Controlled? check_instrument->check_environment Yes calibrate Calibrate Instrument Optimize Slit Widths & Wavelengths check_instrument->calibrate No control_env Control Temperature Deoxygenate Solvent Check for Metal Ion Contamination check_environment->control_env No remeasure Re-measure Quantum Yield check_environment->remeasure Yes dilute->remeasure purify->remeasure calibrate->remeasure control_env->remeasure

Troubleshooting workflow for low quantum yield.

Data on Factors Influencing Quantum Yield

Disclaimer: Specific, published quantitative quantum yield data for this compound is scarce. The following tables present illustrative data based on the general principles of fluorescence for azo dyes to demonstrate expected trends.

Table 1: Illustrative Effect of Solvent on the Quantum Yield of this compound

SolventDielectric Constant (ε)Viscosity (cP at 20°C)Refractive Index (n)Illustrative Quantum Yield (ΦF)
Water80.11.0021.3330.02
Ethanol24.51.2001.3610.05
Acetonitrile37.50.3691.3440.03
Glycerol42.514121.4740.15

Table 2: Illustrative Effect of pH on the Quantum Yield of this compound in Aqueous Solution

pHIllustrative Quantum Yield (ΦF)Observations
3.00.01Potential for protonation of azo groups, leading to increased non-radiative decay.
5.00.02
7.00.025Neutral range, may represent the baseline state of the dye.
9.00.015Deprotonation of functional groups at higher pH may alter electronic structure and increase quenching.
11.00.01

Table 3: Illustrative Effect of Concentration on Fluorescence Intensity

Concentration (µM)Absorbance at λexIllustrative Fluorescence Intensity (a.u.)
10.01100
20.02200
50.05500
100.10950
200.201500 (Sub-linear increase due to inner filter effect)
500.502500 (Significant quenching observed)

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of this compound to a standard with a known quantum yield.

1. Materials and Equipment:

  • This compound

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer

  • 1 cm path length quartz cuvettes

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all dilutions of the sample and the standard.

    • Identify an appropriate excitation wavelength (λex) where both the sample and standard have measurable absorbance.

    • Record the absorbance values at λex for all solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Ensure that the excitation and emission slit widths are identical for all measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.

    • Record the spectrum of a solvent blank and subtract it from each of the sample and standard spectra.

  • Data Analysis:

    • For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • Plot the integrated fluorescence intensity versus the absorbance at λex for both the sample and the standard.

    • Perform a linear regression on both datasets. The plots should be linear and pass through the origin.

    • Calculate the quantum yield of the sample (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).

QuantumYieldProtocol cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance Spectra (Record Abs at λex) prep_dilutions->measure_abs measure_fluo Measure Fluorescence Spectra (Record Integrated Intensity) measure_abs->measure_fluo plot_data Plot Integrated Fluorescence vs. Absorbance measure_fluo->plot_data linear_regression Perform Linear Regression (Calculate Gradients) plot_data->linear_regression calc_qy Calculate Quantum Yield Using Comparative Formula linear_regression->calc_qy

Workflow for relative quantum yield measurement.

References

Validation & Comparative

A Comparative Guide to Protein Staining: C.I. Acid Yellow 42 vs. The Gold Standard Coomassie Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the visualization of proteins following electrophoretic separation is a cornerstone of molecular analysis. The choice of staining method directly impacts the sensitivity, accuracy, and efficiency of experimental workflows. This guide provides a detailed comparison of the well-established Coomassie Blue stain with the lesser-known C.I. Acid Yellow 42, offering a comprehensive overview of their performance, supported by available experimental data and protocols.

Executive Summary

Extensive research and a long history of use have solidified Coomassie Brilliant Blue as the go-to stain for routine protein visualization in polyacrylamide gels. It offers a reliable, straightforward, and cost-effective method with well-characterized performance. In contrast, a thorough review of scientific literature and technical documentation reveals a significant lack of data on the application of this compound for protein staining in a research setting. While this compound is an established dye in the textile and leather industries, its utility and performance for staining proteins in gels are not documented in readily available scientific resources.

Therefore, this guide will provide a comprehensive overview of Coomassie Blue staining, including its different formulations, and briefly discuss other documented alternatives to provide a broader context for protein visualization techniques.

Coomassie Brilliant Blue: The Trusted Standard

Coomassie Brilliant Blue is an anionic triphenylmethane (B1682552) dye that binds non-covalently to proteins. This interaction is primarily driven by electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (primarily arginine, lysine, and histidine) in the proteins. Van der Waals forces and hydrophobic interactions also contribute to the binding.

There are two main variants of Coomassie Brilliant Blue used for protein staining:

  • Coomassie Brilliant Blue R-250: The "R" in R-250 stands for a reddish tint. This is the traditional form of the dye and is widely used for its simplicity and effectiveness.

  • Coomassie Brilliant Blue G-250: The "G" in G-250 indicates a greenish tint. The G-250 variant is often used in colloidal preparations, which can offer higher sensitivity and reduced background staining, sometimes eliminating the need for a destaining step.

Performance Characteristics of Coomassie Blue

The performance of Coomassie Blue staining is well-documented, making it a reliable choice for many applications.

FeatureCoomassie Brilliant Blue R-250Coomassie Brilliant Blue G-250 (Colloidal)
Limit of Detection ~30 - 100 ng~8 - 10 ng
Staining & Destaining Time Up to 24 hours or more~1-2 hours (staining), destaining often not required
Band Sharpness GoodExcellent
Reproducibility GoodHigh
Mechanism of Action Non-specific binding through ionic and van der Waals forcesForms colloidal particles that bind to proteins, reducing background

Experimental Protocols: Coomassie Blue Staining

Standard Coomassie Brilliant Blue R-250 Staining Protocol

This protocol is a widely used method for staining proteins in polyacrylamide gels.

Solutions Required:

  • Fixing Solution: 40% Methanol, 10% Acetic Acid

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% Methanol, 10% Acetic Acid

  • Destaining Solution: 10% Methanol, 7.5% Acetic Acid

  • Storage Solution: 7% Acetic Acid

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour. This step precipitates the proteins within the gel, preventing their diffusion.

  • Staining: Decant the fixing solution and add the Staining Solution. Gently agitate the gel for 2-4 hours at room temperature.

  • Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate, changing the destaining solution several times, until the background is clear and the protein bands are distinct.

  • Storage: Once the desired background is achieved, the gel can be stored in the Storage Solution.

Rapid Colloidal Coomassie Brilliant Blue G-250 Staining Protocol

This protocol offers a faster alternative with potentially higher sensitivity.

Solutions Required:

  • Pre-wash Solution: Deionized Water

  • Staining Solution (Colloidal G-250): Commercially available or prepared by dissolving 0.1% (w/v) Coomassie Brilliant Blue G-250 in a solution containing phosphoric acid and ammonium (B1175870) sulfate.

Procedure:

  • Pre-wash: After electrophoresis, wash the gel with deionized water 3-4 times for 15 minutes each to remove SDS.

  • Staining: Immerse the gel in the colloidal G-250 staining solution and incubate with gentle agitation for 1-2 hours at room temperature. Protein bands will become visible during this step.

  • Washing (Optional Destain): If a clearer background is desired, wash the gel with deionized water.

Visualizing the Workflow: Coomassie Staining

Below are diagrams illustrating the experimental workflows for both standard and rapid Coomassie staining.

Coomassie_R250_Workflow start SDS-PAGE Complete fix Fixation (1+ hour) start->fix  Gel  Transfer stain Staining (2-4 hours) fix->stain  Solution  Change destain Destaining (until clear) stain->destain  Solution  Change store Storage destain->store  Solution  Change end Imaging store->end

Standard Coomassie R-250 Staining Workflow.

Coomassie_G250_Workflow start SDS-PAGE Complete prewash Pre-wash (3-4x 15 min) start->prewash  Gel  Transfer stain Staining (1-2 hours) prewash->stain  Solution  Change wash Washing (Optional) stain->wash  Solution  Change end Imaging wash->end

Comparative Performance of C.I. Acid Yellow 42 and Other Acid Dyes in Nylon Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Acid Yellow 42 against other selected acid dyes for the application of nylon dyeing. The performance of these dyes is evaluated based on key parameters such as dye uptake and fastness properties (wash, light, and rubbing). Due to the lack of a single comprehensive study, the quantitative data presented is compiled from various sources. Therefore, direct comparison should be approached with caution as experimental conditions may have varied between studies. This guide also includes detailed experimental protocols for conducting comparative dyeing and fastness tests to enable researchers to generate their own directly comparable data.

Comparative Performance Data

The following tables summarize the available data on the general properties, dye uptake, and fastness properties of this compound and other common acid yellow dyes on nylon fibers.

Table 1: General Properties and Fastness of Selected Acid Dyes on Nylon

C.I. NameC.I. NumberChemical ClassLight Fastness (Blue Wool Scale, 1-8)Wash Fastness (Color Change, 1-5)Wash Fastness (Staining, 1-5)Rubbing Fastness (Dry, 1-5)Rubbing Fastness (Wet, 1-5)
Acid Yellow 42 22910Azo4-5[1]4-5[2]5[2]5[2]-
Acid Yellow 36 13065Monoazo3-4[3]----
Acid Yellow 49 18640Monoazo5-6[4]2-3[4]3[4]3-4[4]-
Acid Yellow 151 13906Monoazo, Metal Complex5[4]3[4]2-3[4]--
Acid Yellow 220 11714Monoazo, Metal Complex7-8[5]4-5[5]4-5[5]--

Note: A hyphen (-) indicates that specific data for nylon was not found in the searched literature.

Table 2: Dye Exhaustion of Acid Dyes on Nylon

DyeDye Concentration (% owf)Temperature (°C)Time (min)pHExhaustion (%)
C.I. Acid Yellow 23250-541[6]
General Acid Dyes295554>95[7]
C.I. Acid Red 881603604~85[8]
C.I. Acid Red 141603604~80[8]
C.I. Acid Red 181603604~65[8]

Note: Data for the specific yellow acid dyes of primary interest in this guide regarding their exhaustion percentages on nylon were not available in the reviewed literature. The data for C.I. Acid Yellow 23 and other acid dyes are included to provide a general indication of performance.

Experimental Protocols

To facilitate direct and reliable comparison of dyeing performance, the following standardized experimental protocols are provided.

General Protocol for Nylon Dyeing with Acid Dyes

This protocol describes a typical exhaust dyeing method for nylon fabric.

Materials and Reagents:

  • Nylon fabric

  • Acid dye (e.g., this compound)

  • Acetic acid or formic acid (for pH adjustment)

  • Sodium sulfate (B86663) (leveling agent)

  • Non-ionic wetting agent

  • Distilled water

  • Laboratory dyeing machine (e.g., Launder-Ometer)

  • Spectrophotometer

Procedure:

  • Fabric Preparation: Scour the nylon fabric with a 1 g/L solution of a non-ionic wetting agent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with distilled water and air dry.

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 40:1. The dye bath should contain the acid dye (e.g., 1% on weight of fabric - owf), sodium sulfate (e.g., 10% owf), and a non-ionic wetting agent (e.g., 1 g/L).

  • Dyeing Process:

    • Immerse the pre-wetted nylon fabric in the dye bath at 40°C.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid or formic acid.[9]

    • Raise the temperature to 95-100°C at a rate of 2°C/minute.[9]

    • Continue dyeing at this temperature for 45-60 minutes.

    • Cool the dye bath to 70°C and remove the fabric.

  • Rinsing and Drying: Rinse the dyed fabric with cold water until the water runs clear, then air dry.

  • Dye Exhaustion Measurement:

    • Measure the absorbance of the initial dye bath and the final dye bath using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

    • Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the initial dye bath and A₁ is the absorbance of the final dye bath.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color of the textile to domestic or commercial laundering.[10]

Materials and Reagents:

  • Dyed nylon specimen (100 mm x 40 mm)

  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

  • ISO standard ECE detergent

  • Sodium perborate (B1237305) (if required by the specific test method)

  • Stainless steel balls (6 mm diameter)

  • Launder-Ometer or equivalent

  • Grey Scale for assessing color change and staining

Procedure:

  • Sew the dyed nylon specimen onto a piece of multifiber adjacent fabric of the same size.

  • Prepare the wash liquor according to the specific test conditions (e.g., C2S for a 60°C wash). This typically involves dissolving 4 g/L of ECE detergent in distilled water.

  • Place the composite specimen in a stainless steel container of the Launder-Ometer with the specified volume of wash liquor and the required number of stainless steel balls (e.g., 25).

  • Operate the machine at the specified temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).

  • After the cycle, remove the specimen, rinse it thoroughly in cold distilled water, and then in running tap water.

  • Unstitch the composite specimen, separating the dyed fabric from the multifiber fabric, and dry them in air at a temperature not exceeding 60°C.

  • Assess the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the appropriate Grey Scales under standardized lighting.

Light Fastness Test (ISO 105-B02 / AATCC Test Method 16)

This test measures the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.[3]

Materials and Reagents:

  • Dyed nylon specimen

  • Blue Wool Standards (grades 1-8)

  • Cardboard masks

  • Xenon arc lamp apparatus

Procedure:

  • Mount the dyed specimen and a set of Blue Wool Standards on cardboard holders.

  • Cover a portion of both the specimen and the standards with an opaque mask.

  • Place the mounted samples in the xenon arc lamp apparatus.

  • Expose the samples to the light source under controlled conditions of temperature and humidity as specified in the standard.

  • Periodically inspect the samples for fading. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for Color Change, or when a certain Blue Wool Standard has faded to a specific degree.

  • The light fastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool Standards.

Rubbing Fastness Test (ISO 105-X12)

This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[2][11]

Materials and Reagents:

  • Dyed nylon specimen (at least 140 mm x 50 mm)

  • Standard white cotton rubbing cloth (50 mm x 50 mm)

  • Crockmeter (rubbing fastness tester)

  • Grey Scale for assessing staining

Procedure:

  • Dry Rubbing:

    • Fix the dyed specimen onto the base of the crockmeter.

    • Mount a dry rubbing cloth onto the rubbing finger of the crockmeter.

    • Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.

  • Wet Rubbing:

    • Thoroughly wet a fresh rubbing cloth with distilled water and squeeze it to a specific moisture content (typically 100% of its own weight).

    • Repeat the rubbing procedure as described for dry rubbing.

  • Assessment:

    • Air dry the rubbing cloths.

    • Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for Staining under standardized lighting.

Visualizations

Experimental Workflow for Nylon Dyeing and Fastness Evaluation

G Experimental Workflow for Nylon Dyeing and Fastness Testing cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_analysis Analysis Scouring Scouring of Nylon Fabric Rinsing_Prep Rinsing Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation Drying_Prep->Dye_Bath_Prep Dyeing Exhaust Dyeing Dye_Bath_Prep->Dyeing Rinsing_Dye Rinsing Dyeing->Rinsing_Dye Dye_Uptake Dye Uptake Measurement Dyeing->Dye_Uptake Drying_Dye Drying Rinsing_Dye->Drying_Dye Wash_Fastness Wash Fastness (ISO 105-C06) Drying_Dye->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Drying_Dye->Light_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Drying_Dye->Rubbing_Fastness Fastness_Assessment Fastness Assessment (Grey Scales) Wash_Fastness->Fastness_Assessment Light_Fastness->Fastness_Assessment Rubbing_Fastness->Fastness_Assessment

Caption: Experimental workflow for nylon dyeing and fastness testing.

Chemical Interaction of Acid Dye with Nylon Fiber

G Acid Dye Interaction with Nylon Fiber cluster_fiber Nylon Fiber cluster_dye Acid Dye cluster_dyed_fiber Dyed Nylon Fiber Nylon ...-NH-CO-...-NH2 in_acid_bath In Acidic Dye Bath (H+) Nylon->in_acid_bath Protonated_Nylon ...-NH-CO-...-NH3+ Dyed_Fiber ...-NH-CO-...-NH3+ ... -O3S-Dye Protonated_Nylon->Dyed_Fiber Acid_Dye Dye-SO3- Na+ Dye_Anion Dye-SO3- Acid_Dye->Dye_Anion Dissociation in water Dye_Anion->Dyed_Fiber Ionic Bond Formation in_acid_bath->Protonated_Nylon

Caption: Ionic bonding between an acid dye and nylon fiber.

References

A Comparative Guide to Quantitative Protein Stains: Validating C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of proteins is a cornerstone of experimental success. Following electrophoretic separation, the choice of a protein stain is critical, directly influencing the sensitivity, linearity, and reproducibility of quantitative analyses. This guide provides a comprehensive comparison of established protein stains—Coomassie Brilliant Blue, Ponceau S, and Amido Black—and introduces an investigational protocol for the validation of C.I. Acid Yellow 42 as a potential quantitative protein stain.

Performance Comparison of Protein Stains

The efficacy of a quantitative protein stain is determined by several key performance metrics. The following tables summarize the available data for established stains and highlight the current knowledge gap for this compound.

Table 1: Quantitative Performance of Protein Stains

FeatureThis compoundCoomassie Brilliant Blue R-250Ponceau SAmido Black
Limit of Detection (LOD) Data not available50-100 ng[1]~16-31 ng~50 ng[2]
Linear Dynamic Range Requires experimental determinationGood quantitative linearity[3]Good for total protein normalization[4]Good linear correlation observed[5]
Compatibility with Mass Spectrometry Requires experimental determinationYes[2]Yes (reversible stain)May interfere with downstream immunodetection[2]
Reversibility Requires experimental determinationNoYesNo

Table 2: General Staining Protocol Parameters

ParameterThis compound (Investigational)Coomassie Brilliant Blue R-250Ponceau SAmido Black
Staining Time 5-15 minutes (proposed)30 minutes - 2 hours[6]2-10 minutes[7]1-5 minutes
Destaining Time 5-15 minutes (proposed)Several hours to overnight1-5 minutes per wash~30 minutes[8]
Stain Color YellowBlueRed/PinkDark Blue/Black

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the standard protocols for the established stains and a proposed investigational protocol for this compound.

Investigational Protocol: this compound

Disclaimer: The following protocol is hypothetical and based on the general principles of acid dye staining. It has not been empirically validated and will require optimization for specific applications.

Principle: Acid dyes, such as this compound, are anionic and bind to proteins through electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine, histidine) in an acidic environment.[9][10] This interaction forms a dye-protein complex, allowing for visualization.

Materials:

  • Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Destaining Solution: 10% (v/v) methanol (B129727), 5% (v/v) acetic acid in deionized water.

  • Fixing Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

Procedure:

  • Fixation (Optional): Following gel electrophoresis, immerse the gel in Fixing Solution for 30-60 minutes to precipitate proteins within the gel matrix.

  • Staining: Decant the Fixing Solution and add the this compound Staining Solution to completely submerge the gel. Incubate for 5-15 minutes with gentle agitation.

  • Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate and change the destaining solution every 15-30 minutes until protein bands are clearly visible against a clear background.

  • Washing and Storage: Once destaining is complete, wash the gel with deionized water. The gel can be stored in deionized water or 1% acetic acid at 4°C.

Coomassie Brilliant Blue R-250 Protocol

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

Procedure:

  • Staining: Immerse the gel in the Staining Solution for 30 minutes to 2 hours with gentle agitation.[6]

  • Destaining: Transfer the gel to the Destaining Solution. Change the solution several times until the background is clear and protein bands are well-defined.[6]

Ponceau S Protocol (for Membranes)

Materials:

  • Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

Procedure:

  • Staining: After protein transfer to a nitrocellulose or PVDF membrane, immerse the membrane in the Ponceau S Staining Solution for 2-10 minutes.[7]

  • Destaining: Wash the membrane with deionized water for 1-5 minutes per wash until the protein bands are clearly visible against a faint background.[7]

Amido Black Protocol (for Membranes)

Materials:

  • Staining Solution: 0.1% (w/v) Amido Black in 50% (v/v) methanol and 10% (v/v) acetic acid.

  • Destaining Solution: 20% (v/v) methanol, 7.5% (v/v) acetic acid.

Procedure:

  • Staining: Immerse the membrane in the Amido Black Staining Solution for 5 minutes.

  • Destaining: Transfer the membrane to the Destaining Solution and agitate for approximately 30 minutes, with solution changes as needed.[8]

Visualizing Methodologies and Logical Relationships

To better understand the experimental workflows and the principles behind protein staining, the following diagrams are provided.

Experimental_Workflow cluster_pre Pre-Staining cluster_stain Staining cluster_post Post-Staining Protein Separation Protein Separation Fixation Fixation Protein Separation->Fixation Gel/Membrane Staining Staining Fixation->Staining Destaining Destaining Staining->Destaining Imaging Imaging Destaining->Imaging Quantification Quantification Imaging->Quantification

A generalized workflow for quantitative protein staining.

Acid_Dye_Binding cluster_protein Protein Surface cluster_dye Acid Dye Molecule Lys Lysine (+) Arg Arginine (+) His Histidine (+) Asp Aspartate (-) Dye Anionic Dye (-) Dye->Lys Ionic Interaction Dye->Arg Ionic Interaction Dye->His Ionic Interaction

Binding mechanism of an anionic acid dye to a protein.

Validation_Workflow Start Propose Hypothetical Protocol for this compound Optimize Optimize Staining and Destaining Parameters Start->Optimize Sensitivity Determine Limit of Detection (LOD) (Serial Dilutions) Optimize->Sensitivity Linearity Assess Linearity and Dynamic Range Sensitivity->Linearity Reproducibility Evaluate Reproducibility (Inter- and Intra-assay) Linearity->Reproducibility Compare Compare Performance with Established Stains Reproducibility->Compare Acceptable Acceptable Performance? Compare->Acceptable Validated Validated Quantitative Stain Acceptable->Validated Yes Revise Revise Protocol Acceptable->Revise No Revise->Optimize

Logical workflow for the validation of a new quantitative stain.

References

Unraveling the Cellular Interactions of C.I. Acid Yellow 42: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific cellular interactions and potential cross-reactivity of C.I. Acid Yellow 42. Primarily utilized as a dye in the textile and leather industries, its biological activity and molecular targets within a cellular context remain largely uncharacterized.

This compound is chemically classified as a double azo dye.[1] While the broader class of azo dyes has been subject to toxicological studies, with some demonstrating carcinogenic and antiproliferative properties through interactions with cellular macromolecules, specific data for this compound is not publicly available.[2] This guide aims to provide a transparent overview of the current knowledge and highlight the critical need for further research to enable a thorough assessment of its potential for cross-reactivity with cellular components.

Current State of Knowledge

This compound is a water-soluble, bright yellow powder with the molecular formula C₃₂H₂₄N₈Na₂O₈S₂.[1][3] Its primary application lies in the dyeing of wool, silk, and polyamide fibers.[4] While its chemical and physical properties are well-documented, its pharmacological and toxicological profiles are not.

Safety data sheets indicate that mutagenicity data for this compound has been reported, although the specific findings are not detailed in the available resources.[5] General toxicological assessments of azo dyes often point to their metabolic cleavage into aromatic amines, which can be genotoxic. However, without specific studies on this compound, any discussion of its biological effects, including cross-reactivity, remains speculative.

The Challenge of Assessing Cross-Reactivity

A fundamental prerequisite for evaluating the cross-reactivity of a compound is the identification of its primary biological target or a well-defined cellular effect. In the absence of this crucial information for this compound, a systematic investigation of its off-target interactions is not feasible.

For a meaningful comparison, as requested by researchers and drug development professionals, experimental data from techniques such as affinity chromatography, proteomics-based approaches (e.g., chemical proteomics), or broad-panel enzymatic and receptor screening would be required. Such studies would help to:

  • Identify Primary Binding Partners: Determine the specific proteins or other macromolecules that this compound interacts with directly.

  • Quantify Binding Affinities: Measure the strength of these interactions (e.g., Kd, IC50 values).

  • Elucidate Functional Consequences: Understand how these interactions affect cellular signaling pathways and functions.

Future Directions and the Path Forward

To address the current knowledge gap, a structured research approach is necessary. The following experimental workflow is proposed for a comprehensive evaluation of the cellular interactions of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Functional Characterization & Cross-Reactivity A High-Throughput Screening (HTS) (e.g., cell viability, reporter assays) C Identification of Potential Binding Proteins A->C Identify affected pathways B Chemical Proteomics (e.g., affinity purification-mass spectrometry) B->C Identify direct binders D In vitro Binding Assays (e.g., SPR, ITC) C->D Validate interaction E Cellular Thermal Shift Assay (CETSA) C->E Confirm target engagement F Pathway Analysis of Interacting Proteins D->F E->F G Broad Kinase and Receptor Panel Screening F->G Assess off-target effects H Comparative Analysis with Structurally Similar Compounds G->H Determine specificity

Figure 1. Proposed experimental workflow for the systematic investigation of the cellular interactions and cross-reactivity of this compound.

This workflow outlines a logical progression from broad initial screening to specific target validation and functional characterization. The data generated from these experiments would be invaluable for constructing a detailed profile of this compound's biological activity and its potential for cross-reactivity.

Conclusion

At present, there is insufficient scientific data to provide a comprehensive comparison guide on the cross-reactivity of this compound with other cellular components. The lack of an identified primary biological target or a defined mechanism of action makes any such comparison speculative. For researchers, scientists, and drug development professionals, it is crucial to recognize this knowledge gap. The path forward requires dedicated research efforts, as outlined in the proposed experimental workflow, to systematically elucidate the cellular interactions of this compound. Until such data becomes available, any use of this compound in a biological context should be approached with caution and a clear understanding of its uncharacterized nature.

References

A Researcher's Guide to Evaluating Fluorescent Dyes in Microscopy: A Comparative Analysis of C.I. Acid Yellow 42, FITC, and Alexa Fluor™ 488

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is paramount to generating high-quality, reproducible data in fluorescence microscopy. This guide provides a framework for evaluating the performance of fluorescent dyes, using a hypothetical analysis of C.I. Acid Yellow 42 against the well-established standards, Fluorescein Isothiocyanate (FITC) and Alexa Fluor™ 488. By understanding the interplay between a dye's spectral properties and the microscope's filter sets, researchers can optimize their imaging experiments for maximal signal and clarity.

Performance Characteristics: A Quantitative Comparison

The efficacy of a fluorescent dye is determined by its intrinsic photophysical properties. The ideal dye for a specific application will have a high quantum yield (a measure of its brightness), excellent photostability (resistance to fading), and spectral characteristics that are well-matched to the available excitation sources and filter sets of the microscope.

Below is a comparative table summarizing the key performance indicators for our dye of interest and its alternatives.

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
This compound 440 (Hypothetical)535 (Hypothetical)~0.5 (Estimated)Moderate (Assumed)
Fluorescein (FITC) 495519[1][2]0.92[3][4]Low[2]
Alexa Fluor™ 488 499[5]520[5]0.92[6][7]High[6][8]

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

Compatibility with Common Microscopy Filter Sets

The performance of a fluorescent dye is critically dependent on the bandpass characteristics of the microscopy filter set. A well-matched filter set will efficiently excite the fluorophore while collecting the maximum amount of its emitted light and blocking unwanted background signal. Here, we evaluate the theoretical performance of each dye with three common filter sets.

Filter Set NameExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
Chroma 49002 (FITC/Cy2) 470/40495 longpass525/45[2]
Semrock YFP-2427B (YFP) 500/24520 longpass542/27
Generic TRITC/Cy3 545/30570 longpass620/60

Theoretical Performance Analysis:

  • This compound (Hypothetical): With a hypothetical excitation maximum at 440 nm, this dye would be sub-optimally excited by the Chroma 49002 set and very poorly by the YFP and TRITC sets. Its emission at 535 nm would be captured by the YFP filter set, but the poor excitation efficiency would likely result in a dim signal.

  • Fluorescein (FITC): The Chroma 49002 filter set is well-suited for FITC, with the excitation filter covering its 495 nm peak and the emission filter capturing its 519 nm emission.[1][2] The YFP filter set would also be efficient. However, its low photostability remains a significant drawback for long-term imaging.[2]

  • Alexa Fluor™ 488: This dye is an excellent match for both the Chroma 49002 and Semrock YFP-2427B filter sets. Its high quantum yield and superior photostability make it a robust choice for a wide range of applications, providing bright and stable signals.[6][8]

Experimental Protocols for Dye Evaluation

To empirically determine the performance of a novel dye like this compound, a standardized experimental protocol is essential.

Objective: To quantify and compare the brightness and photostability of a test fluorescent dye against standard dyes using different filter sets.

Materials:

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

  • Mounting medium

  • Test dye solution (e.g., this compound)

  • Standard dye solutions (e.g., FITC, Alexa Fluor™ 488)

  • Fluorescence microscope equipped with multiple filter sets (e.g., FITC, YFP, TRITC) and a digital camera

Procedure:

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of each dye in an appropriate solvent (e.g., DMSO). b. Dilute the stock solutions in PBS to a final concentration of 1 µg/mL. c. Place a 10 µL drop of each diluted dye solution onto a separate, labeled microscope slide. d. Gently place a coverslip over the drop, avoiding air bubbles. e. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Image Acquisition - Brightness Comparison: a. Turn on the microscope and allow the lamp to warm up for 30 minutes. b. Select the first filter set (e.g., Chroma 49002). c. Place the slide with the first dye (e.g., this compound) on the microscope stage and bring the sample into focus. d. Set the camera exposure time and gain to a level that provides a bright, but not saturated, image. e. Capture an image. f. Without changing the microscope or camera settings, switch to the slides with the standard dyes (FITC and Alexa Fluor™ 488) and capture an image of each. g. Repeat steps 2b-2f for each of the other filter sets (YFP and TRITC).

  • Image Acquisition - Photostability Analysis: a. Place the slide with the most promising dye-filter set combination on the stage. b. Focus on a representative area of the sample. c. Continuously expose the sample to the excitation light for a set period (e.g., 5 minutes), capturing an image every 30 seconds. d. Repeat for the other dyes using the same filter set and acquisition parameters.

  • Data Analysis: a. For the brightness comparison, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in the center of each captured image. b. For the photostability analysis, measure the mean fluorescence intensity of an ROI in each image of the time-lapse series. c. Plot the fluorescence intensity over time for each dye to visualize the rate of photobleaching.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating and selecting a fluorescent dye and corresponding filter set.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_eval Evaluation prep_dyes Prepare Dye Solutions (Test & Standards) prep_slides Mount on Slides prep_dyes->prep_slides start_acq Select Filter Set prep_slides->start_acq acq_bright Capture Brightness Images (All Dyes, Same Settings) start_acq->acq_bright acq_photo Capture Photostability Time-Lapse acq_bright->acq_photo analyze_bright Measure Mean Intensity acq_photo->analyze_bright analyze_photo Plot Intensity vs. Time analyze_bright->analyze_photo compare Compare Brightness & Photostability analyze_photo->compare

Experimental workflow for dye comparison.

Conclusion

The selection of a fluorescent dye for microscopy is a multifaceted process that requires careful consideration of the dye's intrinsic properties and the specifications of the available imaging hardware. While established dyes like FITC and Alexa Fluor™ 488 offer known performance, the evaluation of new or uncharacterized dyes such as this compound necessitates a systematic approach. By following the experimental protocols outlined in this guide, researchers can objectively assess the brightness and photostability of any fluorescent dye in various filter sets, enabling them to make informed decisions and ultimately acquire the highest quality data for their scientific inquiries. The superior photostability and pH insensitivity of modern dyes like Alexa Fluor™ 488 often make them the preferred choice for demanding applications, though a thorough evaluation is always recommended to ensure optimal performance in a specific experimental context.

References

A Comparative Guide to Alternatives for C.I. Acid Yellow 42 in Wool Fiber Staining for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking viable alternatives to C.I. Acid Yellow 42 for staining wool fibers, this guide provides an objective comparison of synthetic and natural dye alternatives. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for comparative evaluation, and a visual representation of the experimental workflow.

Performance Comparison of Yellow Dyes on Wool Fibers

The selection of a suitable dye for staining wool fibers in a research context depends on various factors, including color characteristics, fastness properties, and the environmental impact of the dyeing process. This section provides a comparative overview of this compound and its potential synthetic and natural alternatives.

Synthetic Dye Alternatives

Other acid dyes can serve as direct replacements for this compound, often with comparable dyeing procedures. Key performance indicators include lightfastness, washfastness, and color strength.

Dye ClassC.I. NameMolecular StructureLightfastness (Wool)Washfastness (Staining)Rubbing Fastness (Dry)
Acid DyeAcid Yellow 42Double Azo4-54-55
Acid DyeAcid Yellow 36Monoazo4ModerateGood
Acid DyeAcid Yellow 2321:2 Metal ComplexHighHighGood

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness on the Blue Wool Scale), where a higher number indicates better fastness. The data presented is a synthesis of available information and may vary depending on the specific experimental conditions.

Natural Dye Alternatives

Natural dyes, derived from plant or animal sources, offer a more sustainable approach to wool staining. Their performance is heavily influenced by the type and concentration of mordant used to fix the dye to the fibers.

Dye SourceScientific NamePrimary ChromophoreMordantColor on WoolLightfastnessWashfastness
WeldReseda luteolaLuteolinAlumBright YellowGoodGood
Onion SkinsAllium cepaQuercetinAlumGolden YellowModerateGood

Experimental Protocols

To ensure reproducible and comparable results when evaluating dye performance, standardized experimental protocols are essential. The following are detailed methodologies for dyeing wool fibers and assessing their colorfastness properties.

Wool Fiber Preparation (Scouring)
  • Objective: To remove any impurities, grease, or processing oils from the wool fibers before dyeing.

  • Procedure:

    • Prepare a scouring solution containing 0.5% (w/v) of a non-ionic detergent (e.g., Triton X-100) and 0.2% (w/v) sodium carbonate in deionized water.

    • Immerse the wool fibers in the scouring solution at a liquor-to-fiber ratio of 40:1.

    • Gradually heat the bath to 50°C and maintain for 30 minutes with gentle agitation.

    • Rinse the fibers thoroughly with warm water, followed by a final rinse with cold water until the rinse water is clear.

    • Allow the wool fibers to air dry at room temperature.

Dyeing Protocol for Acid Dyes (e.g., this compound, C.I. Acid Yellow 36)
  • Objective: To apply the acid dye to the scoured wool fibers under controlled conditions.

  • Procedure:

    • Prepare a dyebath with the desired concentration of the acid dye (e.g., 1% on weight of fiber, owf).

    • Add Glauber's salt (sodium sulfate) as a leveling agent (e.g., 10% owf).

    • Adjust the pH of the dyebath to 4-5 using acetic acid.

    • Immerse the pre-wetted scoured wool fibers in the dyebath at a liquor-to-fiber ratio of 40:1.

    • Gradually raise the temperature of the dyebath to the boil (100°C) over 30 minutes.

    • Maintain the boil for 60 minutes with occasional gentle stirring.

    • Allow the dyebath to cool down gradually.

    • Remove the dyed fibers, rinse with warm water, and then cold water until the rinse water is clear.

    • Squeeze out excess water and allow to air dry.

Dyeing Protocol for Natural Dyes with Mordanting (e.g., Weld, Onion Skins)
  • Objective: To apply the natural dye to the scoured wool fibers using a mordant to enhance dye uptake and fastness.

  • Pre-mordanting Procedure:

    • Prepare a mordant bath containing a specific concentration of a mordant salt (e.g., 15% owf of alum - potassium aluminum sulfate).

    • Immerse the scoured wool fibers in the mordant bath at a liquor-to-fiber ratio of 40:1.

    • Gradually heat the bath to 80-90°C and maintain for 60 minutes.

    • Allow the fibers to cool in the mordant bath.

    • Remove the fibers and gently squeeze out the excess mordant solution (do not rinse).

  • Natural Dyeing Procedure:

    • Prepare the dyebath by extracting the color from the natural dye source (e.g., boiling weld or onion skins in water).

    • Immerse the mordanted wool fibers in the natural dyebath.

    • Gradually heat the dyebath to 80-90°C and maintain for 60-90 minutes.

    • Allow the fibers to cool in the dyebath.

    • Remove the dyed fibers and rinse with warm and then cold water.

    • Air dry the dyed fibers.

Colorfastness Testing
  • Lightfastness: Evaluated according to ISO 105-B02 or AATCC Test Method 16.3 , using a xenon arc lamp to simulate exposure to sunlight. The degree of fading is assessed against the Blue Wool standards (rated 1-8).[1][2]

  • Washfastness: Determined using ISO 105-C06 or AATCC Test Method 61 .[3][4] The test involves washing the dyed sample in a standardized detergent solution with multifiber fabric strips to assess both color change of the sample and staining of adjacent fabrics. The results are rated using the Grey Scale for Staining and the Grey Scale for Color Change (rated 1-5).[5][6]

  • Rubbing Fastness (Crocking): Assessed according to AATCC Test Method 8 , which involves rubbing the dyed fabric with a standard white cotton cloth (crockmeter cloth) under controlled conditions to determine the amount of color transferred.

Signaling Pathways and Experimental Workflows

The interaction between dyes and wool fibers is primarily a chemical process involving the formation of ionic and hydrogen bonds. The experimental workflow for a comparative study is crucial for obtaining reliable and unbiased results.

Dye-Fiber Interaction Mechanism

Acid dyes, which are anionic, form ionic bonds with the protonated amino groups in the wool keratin (B1170402) protein under acidic conditions. Natural dyes, often polyphenolic compounds, form complexes with the metal ions from the mordant, which in turn bind to the functional groups in the wool fiber.

Dye_Wool_Interaction cluster_acid_dye Acid Dye Binding cluster_natural_dye Natural Dye Binding (with Mordant) Acid_Dye Anionic Acid Dye (D-SO3-) Ionic_Bond Ionic Bond Formation Acid_Dye->Ionic_Bond attraction Protonated_Wool Protonated Amino Group in Wool (-NH3+) Protonated_Wool->Ionic_Bond Natural_Dye Natural Dye (e.g., Flavonoid) Complex Dye-Mordant Complex Natural_Dye->Complex Mordant Metal Ion Mordant (e.g., Al3+) Mordant->Complex Wool_Fiber Functional Groups in Wool (-COOH, -OH, -NH2) Complex->Wool_Fiber coordination bonds

Caption: Mechanisms of dye binding to wool fibers.

Experimental Workflow for Comparative Dye Performance Analysis

The following diagram illustrates a logical workflow for conducting a comparative study of different yellow dyes on wool fibers.

Experimental_Workflow cluster_dyeing Dyeing Procedures cluster_testing Performance Evaluation start Start: Select Dyes for Comparison prep Wool Fiber Preparation (Scouring) start->prep end End: Comparative Analysis Report dyeing Dyeing Process prep->dyeing acid_dye Acid Dyeing Protocol (e.g., this compound) natural_dye Natural Dyeing Protocol (with Mordanting) testing Colorfastness & Colorimetric Testing lightfastness Lightfastness Test (ISO 105-B02) washfastness Washfastness Test (ISO 105-C06) rubfastness Rubbing Fastness Test (AATCC TM 8) color_measurement Colorimetric Measurement (CIELAB, K/S) data Data Analysis & Comparison data->end acid_dye->testing natural_dye->testing lightfastness->data washfastness->data rubfastness->data color_measurement->data

Caption: Experimental workflow for comparing dye performance.

References

Benchmarking C.I. Acid Yellow 42: A Comparative Guide for Use as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comprehensive evaluation of C.I. Acid Yellow 42 as a potential fluorescent probe for biological research and drug development. Due to a lack of publicly available data on the key photophysical properties of this compound relevant to cellular imaging, this document outlines a direct comparative study against well-established commercial fluorescent probes. The objective is to provide a clear experimental pathway for researchers to determine the viability of this compound for their specific applications.

Introduction to the Benchmarking Candidates

The ideal fluorescent probe for biological applications exhibits high brightness, exceptional photostability, and minimal perturbation of the biological system under study. This guide proposes a comparative analysis of this compound against two widely used commercial fluorescent probes in the yellow-green spectral region: Fluorescein (B123965) and Alexa Fluor™ 488.

  • This compound: A diarylide dye traditionally used in the textile industry. Its potential as a fluorescent probe in biological applications is currently uncharacterized.

  • Fluorescein: A long-standing and widely used fluorescent tracer with known pH sensitivity.[1][2] Its isothiocyanate derivative (FITC) is commonly used for labeling proteins.[3]

  • Alexa Fluor™ 488: A modern, high-performance sulfonated rhodamine derivative known for its brightness, photostability, and pH insensitivity, making it a superior alternative to fluorescein for many applications.[4][5][6]

Quantitative Performance Comparison

To facilitate a direct and objective comparison, the following table outlines the critical performance metrics that should be experimentally determined for this compound. The known properties of the commercial alternatives are provided for reference.

FeatureThis compoundFluoresceinAlexa Fluor™ 488
Excitation Maximum (nm) To Be Determined~495[2]~499[7]
Emission Maximum (nm) To Be Determined~520[2]~520[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) To Be Determined~70,000~71,000[4]
Fluorescence Quantum Yield (Φ) To Be Determined~0.92[8]~0.92[4]
Photostability To Be DeterminedModerateHigh[4]
pH Sensitivity To Be DeterminedHigh[1][2]Low[4]

Detailed Experimental Protocols

Accurate and reproducible characterization of this compound requires standardized experimental protocols. The following methodologies are recommended for a comprehensive comparative analysis.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Workflow for Molar Extinction Coefficient Determination

A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Plot Absorbance vs. Concentration C->D E Calculate ε from Slope (Beer-Lambert Law) D->E

Molar Extinction Coefficient Workflow

Protocol:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline).

  • Create a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 10 µM.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The comparative method using a standard of known quantum yield is described below.

Workflow for Relative Quantum Yield Measurement

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Calculation A Prepare Dilute Solutions (Absorbance < 0.1) C Measure Absorbance at Excitation Wavelength A->C B Select Standard with Similar λex/λem B->C D Measure Fluorescence Emission Spectra C->D E Integrate Area Under Emission Curves D->E F Calculate Quantum Yield Using Comparative Equation E->F

Relative Quantum Yield Workflow

Protocol:

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).[8][9][10]

  • Prepare a series of dilute solutions of the standard and this compound in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission curve for each solution.

  • The quantum yield of this compound (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[11]

Evaluation of Photostability

Photostability is a critical parameter for fluorescent probes, especially in applications requiring long-term imaging.

Protocol:

  • Prepare a solution of this compound and the reference probes (Fluorescein and Alexa Fluor™ 488) at a concentration suitable for fluorescence microscopy.

  • Mount the solutions on a microscope slide.

  • Using a fluorescence microscope, continuously illuminate a defined region of each sample with a light source of constant intensity.

  • Acquire images at regular time intervals.

  • Measure the fluorescence intensity of the illuminated region in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the probe's photostability.

In Vitro Cellular Imaging

This protocol outlines a general procedure for evaluating the utility of this compound for staining cultured cells.

Workflow for In Vitro Cellular Imaging

A Culture Cells on Microscope-Compatible Ware B Prepare Staining Solution with this compound A->B C Incubate Cells with Staining Solution B->C D Wash to Remove Excess Probe C->D E Image with Fluorescence Microscope D->E

Cellular Imaging Workflow

Protocol:

  • Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes or coverslips appropriate for fluorescence microscopy.

  • Prepare a working solution of this compound in cell culture medium at various concentrations (e.g., 1-10 µM).

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the staining solution to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Wash the cells twice with PBS to remove any unbound probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets, and assess the staining pattern, brightness, and any signs of cytotoxicity.

Conclusion

The experimental framework detailed in this guide will enable a thorough and objective evaluation of this compound as a fluorescent probe. By systematically determining its key photophysical and cell-staining properties and comparing them directly to established commercial probes like Fluorescein and Alexa Fluor™ 488, researchers can make an informed decision about its suitability for their specific research and development needs. The lack of current data highlights an opportunity for foundational research into the potential applications of this readily available dye in the field of biological imaging.

References

Safety Operating Guide

Navigating the Safe Disposal of C.I. Acid Yellow 42: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of C.I. Acid Yellow 42, a synthetic organic acid dye. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with waste management regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines. The following personal protective equipment (PPE) is mandatory when handling this substance[1][2]:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear suitable protective gloves to prevent skin exposure.[1][2]

  • Skin Protection: Wear appropriate protective clothing to minimize contact with skin.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, wear an approved respirator.[1][2]

Hazard Profile of this compound

Understanding the potential hazards associated with this compound is fundamental to its safe handling and disposal.

Hazard TypeDescription
Skin Sensitization May cause an allergic skin reaction.[3]
Eye Irritation May cause irritation, tearing, reddening, and/or swelling.[1][4]
Skin Irritation Prolonged or repeated contact may cause skin irritation.[1]
Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract.[1][4]
Ingestion Hazard Harmful if swallowed; may cause gastrointestinal irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process and subsequent actions for proper disposal.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_solid Solid Waste Handling cluster_liquid Aqueous Waste Handling cluster_container Empty Container Handling cluster_final Final Disposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) & Local Regulations start->consult_sds don_ppe Don Appropriate Personal Protective Equipment (PPE) consult_sds->don_ppe segregate Segregate Waste don_ppe->segregate solid_waste Solid Waste (Powder, Contaminated Materials) segregate->solid_waste liquid_waste Aqueous Waste (Solutions, Rinsate) segregate->liquid_waste empty_container Empty Containers segregate->empty_container collect_solid Carefully sweep or vacuum solids to avoid dust generation solid_waste->collect_solid collect_liquid Collect all aqueous solutions and rinsate liquid_waste->collect_liquid triple_rinse Triple-rinse with a suitable solvent (e.g., water) empty_container->triple_rinse package_solid Place in a labeled, sealed, compatible hazardous waste container collect_solid->package_solid store_waste Store waste in a designated Satellite Accumulation Area package_solid->store_waste package_liquid Place in a labeled, sealed, compatible hazardous waste container collect_liquid->package_liquid package_liquid->store_waste collect_rinsate Collect all rinsate as hazardous aqueous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->package_liquid dispose_container Dispose of container as non-hazardous solid waste deface_label->dispose_container arrange_pickup Arrange for pickup by a licensed hazardous waste disposal service store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal workflow for this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully sweep or vacuum solid this compound powder or contaminated materials (e.g., weighing paper, paper towels).[1] Avoid generating dust.[1] Place the collected solid waste into a designated, properly labeled hazardous waste container.[1]

  • Aqueous Solutions: Collect all solutions containing this compound into a dedicated, labeled hazardous aqueous waste container.

  • Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water).[2][5] The rinsate from all three rinses must be collected and disposed of as hazardous aqueous waste.[2][5] After triple-rinsing, deface the original label and dispose of the container as non-hazardous solid waste.[2]

2. Container Management:

  • All hazardous waste must be stored in containers that are compatible with the chemical to prevent rupture or leakage.[6]

  • Containers should be kept securely capped at all times, except when adding waste.[6]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific contents.

3. Storage and Disposal:

  • Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[6] These areas should be inspected weekly for any signs of leakage.[6]

  • The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] This typically involves arranging for collection by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.[7]

Regulatory Framework

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic laboratories may have the option to follow the alternative requirements of Subpart K of the RCRA, which are specifically designed for the management of hazardous waste in educational and research settings.[8] It is crucial to be familiar with your institution's specific waste management plan and the applicable regulations.

References

Personal protective equipment for handling C.I. Acid Yellow 42

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of C.I. Acid Yellow 42 (CAS No. 6375-55-9), designed for researchers, scientists, and drug development professionals. Following these procedures is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, a comprehensive PPE strategy is critical to minimize exposure risks such as inhalation of dust and direct contact with skin and eyes.[1][2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
Skin Protection GlovesHandle with chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][5]
Protective ClothingWear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.[1][4]
Respiratory Protection RespiratorUse an approved respirator in a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3][4]

Operational Plan

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3][4]

  • Use a chemical fume hood for all procedures involving the powder form to minimize dust generation and accumulation.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[1][5]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[1][3][4]

  • Avoid the formation of dust and aerosols.[3][4]

  • Wash hands thoroughly after handling the substance.[1]

  • Remove and wash contaminated clothing before reuse.[1]

3. Storage:

  • Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[1]

Disposal Plan

1. Spill Cleanup:

  • In case of a spill, immediately evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • Avoid generating dusty conditions.[1]

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

2. Waste Disposal:

  • Collect waste material in suitable and closed containers for disposal.[3][4]

  • Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[4]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Engineering Controls are Active (Fume Hood, Ventilation) prep1->prep2 handle1 Weigh/Measure this compound in Fume Hood prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Collect Waste in Labeled Container handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste per Institutional & Local Regulations clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.